methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(ethoxycarbonylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-3-18-11(14)12-19(15,16)9-7-5-4-6-8(9)10(13)17-2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHQLKJTKMTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579541 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83404-84-6 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
This technical guide details the chemical structure, synthesis, and reactivity of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate , a critical intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives.
Chemical Architecture & Physiochemical Profile[1]
This compound represents a bifunctional aromatic scaffold characterized by an ortho-disposition of a methyl ester and an N-acylated sulfonamide moiety. This specific arrangement creates a "masked" reactive center, widely utilized in agrochemical synthesis (specifically sulfonylureas) and medicinal chemistry as a bioisostere of carboxylic acids.
Structural Identity[2]
-
IUPAC Name: Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate
-
Molecular Formula:
-
Molecular Weight: 287.29 g/mol
-
Core Moiety: Benzene ring substituted at the 1,2-positions (ortho).
-
Position 1: Methyl ester (
). -
Position 2: N-Ethoxycarbonyl sulfonamide (
).
-
Electronic Environment & Intramolecular Dynamics
The molecule exhibits significant intramolecular hydrogen bonding between the sulfonamide proton (
| Property | Value / Description |
| H-Bond Donor | 1 (Sulfonamide NH) |
| H-Bond Acceptor | 6 (Sulfonyl oxygens, Carbonyl oxygens, Ether oxygens) |
| Acidity ( | ~3.8 (Predicted) - Highly acidic due to electron-withdrawing sulfonyl and carbonyl flanking groups. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); limited solubility in water; soluble in aqueous base (with salt formation). |
| Stability | Stable under anhydrous conditions; susceptible to hydrolysis or cyclization (to saccharin) in aqueous base/heat. |
Synthetic Pathways & Mechanistic Insight
The most atom-efficient and industrial-standard synthesis involves the nucleophilic addition of ethanol to 2-methoxycarbonylbenzenesulfonyl isocyanate . This route avoids the use of exogenous bases and generates high-purity product.
Primary Synthesis: The Isocyanate Route
This pathway utilizes the high electrophilicity of the isocyanate carbon. The reaction is typically instantaneous and exothermic.
Reagents:
-
Substrate: Methyl 2-(isocyanatosulfonyl)benzoate (Generated in situ or commercially sourced).
-
Nucleophile: Absolute Ethanol (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Toluene.
Mechanism:
The hydroxyl group of ethanol attacks the central carbon of the isocyanate (
Visualization of Synthesis Pathway
The following diagram illustrates the conversion of the sulfonyl isocyanate to the target carbamate.
Caption: Step-wise formation of the target sulfonylcarbamate from the chlorosulfonyl precursor via the reactive isocyanate intermediate.
Reactivity Profile: The "Ortho Effect"
The utility of this compound lies in its reactivity. It serves as a "masked" isocyanate and a precursor to heterocycles.
Cyclization to Saccharin Derivatives
Under basic conditions (e.g., Sodium Methoxide), the molecule undergoes base-catalyzed cyclization. The deprotonated sulfonamide nitrogen attacks the ortho-ester carbonyl, eliminating methanol and closing the ring to form Saccharin (or N-ethoxycarbonyl saccharin, which subsequently hydrolyzes).
Conversion to Sulfonylureas
This molecule can react with amines (R-NH2) to form sulfonylureas. The ethoxy group acts as a leaving group (as ethanol), driven by the formation of the stable urea linkage. This is the core chemistry behind herbicides like Metsulfuron-methyl.
Caption: Divergent reactivity pathways: Base-mediated cyclization vs. nucleophilic substitution to form sulfonylureas.
Experimental Protocol: Synthesis via Isocyanate
Objective: Synthesis of this compound from 2-methoxycarbonylbenzenesulfonyl isocyanate.
Safety Prerequisite: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood. Ensure anhydrous conditions.
Materials
-
Precursor: 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq)
-
Reagent: Ethanol (Absolute, 1.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: None required (reaction is autocatalytic/spontaneous).
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM (10 mL per gram of precursor) under Nitrogen atmosphere.
-
Add 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq) via syringe. Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add Ethanol (1.1 eq) dropwise over 15 minutes.
-
Observation: A mild exotherm will occur. Maintain internal temperature < 10°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2 hours.
-
Monitoring: Check reaction completion via TLC (SiO2, 50% EtOAc/Hexane) or IR (disappearance of the strong isocyanate peak at ~2240 cm⁻¹).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotary evaporator, 35°C).
-
The product will precipitate as a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of Toluene/Hexane or minimal hot Ethanol.
-
Filter and dry under high vacuum.
-
Analytical Validation (Expected Data)
-
IR Spectrum:
-
Absence of
stretch (~2240 cm⁻¹). -
Presence of Sulfonamide
(~3250 cm⁻¹). -
Presence of two Carbonyl peaks: Ester (~1730 cm⁻¹) and Carbamate (~1750 cm⁻¹).
-
-
1H NMR (DMSO-d6):
-
1.20 (t, 3H,
) -
3.85 (s, 3H,
) -
4.10 (q, 2H,
) - 7.7-8.1 (m, 4H, Aromatic)
-
12.0 (s, 1H,
, exchangeable)
-
1.20 (t, 3H,
References
-
Reactivity of Sulfonyl Isocyanates: McFarland, J. W., & Howard, J. B. (1965). The Chemistry of Benzenesulfonyl Isocyanate. The Journal of Organic Chemistry, 30(3), 957-958. Link
-
N-Acyl Sulfonamides as Bioisosteres: Francisco, K. R., et al. (2021).[1] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[1][2] Link
- Synthesis of Sulfonylureas: Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment, Vol 1.
-
General Isocyanate Alcoholysis: Satchell, D. P. N., & Satchell, R. S. (1969). Acylation by Ketens and Isocyanates.[3][4] Chemical Society Reviews. Link
Sources
An In-depth Technical Guide to Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is a small organic molecule belonging to the class of N-acylated sulfonamides. The core structure consists of a benzoic acid methyl ester with a sulfamoyl group at the ortho (2-position). The nitrogen atom of the sulfonamide is further substituted with an ethoxycarbonyl group.
While a dedicated CAS number for this compound has not been identified in the course of this review, the chemical structure can be confidently inferred from its IUPAC name. For reference, closely related compounds with assigned CAS numbers include:
| Compound Name | CAS Number | Key Difference |
| Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate | 67359-63-1 | N-methoxycarbonyl instead of N-ethoxycarbonyl[1] |
| Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | 95473-30-6 | N-carbamoyl (urea derivative)[2] |
| Methyl 2-[(ethoxycarbonyl)amino]benzoate | 83846-67-7 | Ethoxycarbonylamino group directly on the benzene ring[3] |
The sulfamoylbenzoate scaffold is a critical component in a variety of therapeutic agents, acting as a key intermediate and pharmacophore.[4] The introduction of an N-ethoxycarbonyl group can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, making it an attractive target for structure-activity relationship (SAR) studies in drug discovery.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be conceptualized through a two-step process starting from commercially available methyl 2-sulfamoylbenzoate. This approach leverages well-established reactions in organic chemistry.
Step 1: N-Acylation of Methyl 2-sulfamoylbenzoate
The primary sulfonamide of methyl 2-sulfamoylbenzoate can be acylated using ethyl chloroformate in the presence of a suitable base to yield the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 2-sulfamoylbenzoate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the ethyl chloroformate.
-
Aprotic Solvent: Dichloromethane and tetrahydrofuran are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Base: The base is essential to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily attacks the electrophilic carbonyl carbon of ethyl chloroformate.
-
Low Temperature Addition: The dropwise addition of ethyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical Properties
The exact physicochemical properties of this compound have not been experimentally determined. However, we can predict its characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H13NO6S | Based on the chemical structure. |
| Molecular Weight | 287.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar sulfamoylbenzoate derivatives are solids at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The presence of polar functional groups (ester, sulfonamide, carbamate) suggests solubility in polar organic solvents. The overall organic character would limit water solubility. |
| Melting Point | Expected to be in the range of 150-200 °C | Based on the melting point of similar compounds like methyl 2-methoxy-5-sulfamoylbenzoate (175-177 °C).[5] |
| pKa | The sulfonamide proton is expected to be weakly acidic. | The electron-withdrawing nature of the adjacent ethoxycarbonyl and benzoyl groups would increase the acidity of the N-H proton compared to an unsubstituted sulfonamide. |
Potential Applications in Research and Drug Development
Sulfamoylbenzoate derivatives are prevalent in medicinal chemistry due to their diverse biological activities. The title compound, as a member of this class, holds potential in several research areas:
-
Intermediate for Pharmaceutical Synthesis: Sulfamoylbenzoates are key building blocks for a range of active pharmaceutical ingredients (APIs). For instance, methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate in the synthesis of sulpiride, an antipsychotic drug.[6][7] this compound could serve as a versatile intermediate for the synthesis of more complex drug candidates.
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group is a well-known zinc-binding group that is crucial for the inhibition of carbonic anhydrases (CAs).[8] CAs are implicated in various diseases, including glaucoma, epilepsy, and some cancers. While the sulfonamide in the title compound is acylated, it could be designed as a pro-drug that releases a primary sulfonamide in vivo. Alternatively, the N-acylated sulfonamide itself may exhibit inhibitory activity against specific CA isozymes.
-
Exploration of Novel Biological Targets: The unique combination of a methyl benzoate, a sulfonamide, and an N-ethoxycarbonyl group could lead to interactions with novel biological targets. Its structural similarity to known bioactive molecules suggests potential applications as an anticoagulant, an HCV NS5B polymerase inhibitor, or a therapeutic agent for neurodegenerative diseases.[6][9]
Conclusion
This compound represents a synthetically accessible and medicinally relevant molecule. Although detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and potential applications by drawing on the established chemistry of its constituent parts. The proposed synthetic route is robust and relies on standard laboratory procedures. The predicted physicochemical properties and potential biological activities make it a compelling target for further investigation by researchers in medicinal chemistry and drug development. The exploration of this and similar N-acylated sulfamoylbenzoates could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
PubChem. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. National Center for Biotechnology Information. [Link]
- Patsnap.
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Ahmad, N., Tahir, M. N., Shahwar, D., Khan, M. A., & Sana, U. (2009). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o449. [Link]
-
ResearchGate. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. [Link]
-
Kawase, T., Nishioka, Y., & Oida, T. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 59(4), 191–201. [Link]
-
PubChem. Methyl 2-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]
-
Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 143. [Link]
-
Pharmaffiliates. Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate. [Link]
-
Organic Chemistry Portal. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
Yogi Enterprise. Methyl 2-Methoxy-5-Sulfamoylbenzoate. [Link]
- Google Patents.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | C9H10N2O5S | CID 185403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-[(ethoxycarbonyl)amino]benzoate | C11H13NO4 | CID 695047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]
- 6. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 8. epublications.vu.lt [epublications.vu.lt]
- 9. exsyncorp.com [exsyncorp.com]
Technical Profile: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
This is an in-depth technical guide profiling Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate , a critical intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives.
Executive Summary
This compound is an activated sulfonyl carbamate used primarily as a "masked isocyanate" in the synthesis of sulfonylurea agrochemicals and pharmaceuticals. By stabilizing the reactive sulfonyl isocyanate moiety as a carbamate, this compound allows for controlled coupling with heterocyclic amines to generate sulfonylurea bridges under mild conditions.
-
Primary Function: Electrophilic intermediate for urea bond formation.
-
Key Property: The ethoxycarbonyl group acts as a leaving group (releasing ethanol) upon nucleophilic attack by amines.
-
Molecular Weight: 287.29 g/mol .
Physicochemical Characterization
Molecular Weight & Formula Analysis
Precise mass calculation is essential for high-resolution mass spectrometry (HRMS) validation and stoichiometric planning.
| Property | Value | Notes |
| Chemical Formula | C₁₁H₁₃NO₆S | |
| Average Molecular Weight | 287.29 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 287.04636 Da | Used for Mass Spectrometry (M+H⁺ = 288.054). |
| Exact Mass | 287.0464 | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S. |
Elemental Mass Contribution:
-
Carbon (11): 132.11 Da (46.0%)
-
Oxygen (6): 96.00 Da (33.4%)
-
Sulfur (1): 32.06 Da (11.2%)
-
Nitrogen (1): 14.01 Da (4.9%)
-
Hydrogen (13): 13.10 Da (4.5%)
Structural Identifiers
-
IUPAC Name: Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate
-
Common Analog: Methyl 2-(methoxycarbonylsulfamoyl)benzoate (CAS: 67359-63-1)
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone, Acetonitrile). Limited solubility in water and non-polar alkanes.[1]
Synthesis Methodology
The synthesis typically involves the N-acylation of methyl 2-sulfamoylbenzoate with ethyl chloroformate. This reaction requires base catalysis to neutralize the HCl byproduct and drive the substitution.
Reaction Pathway
The sulfonamide nitrogen attacks the electrophilic carbonyl of ethyl chloroformate.
Figure 1: Synthetic pathway for the N-acylation of the sulfonamide precursor.
Experimental Protocol (Standardized)
Objective: Synthesis of 10 mmol batch.
-
Preparation:
-
Dissolve Methyl 2-sulfamoylbenzoate (2.15 g, 10 mmol) in Acetone or Acetonitrile (30 mL).
-
Add Potassium Carbonate (
, anhydrous, 2.07 g, 15 mmol) as the acid scavenger.
-
-
Addition:
-
Cool the mixture to 0–5°C in an ice bath.
-
Add Ethyl Chloroformate (1.14 mL, 12 mmol) dropwise over 15 minutes to control exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
-
Work-up:
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.[2]
-
Recrystallize the residue from Ethanol or Toluene to yield the white crystalline product.
-
Applications in Drug & Agrochemical Development
This compound is a versatile building block. Its primary utility lies in its reactivity with amines to form Sulfonylureas .
Mechanism: The "Masked Isocyanate"
Direct use of sulfonyl isocyanates (
Reaction with Amines:
-
Advantages:
-
Avoids handling phosgene or free isocyanates.
-
Reaction proceeds in high yield with simple alcohol byproducts.
-
Used to synthesize herbicides like Tribenuron (using the methoxy analog) and generic sulfonylurea antidiabetics.
-
Pathway Visualization
Figure 2: Conversion of the carbamate intermediate to a biologically active sulfonylurea.
Analytical Validation
To confirm the identity and purity of the synthesized compound, use the following parameters.
Proton NMR (¹H-NMR)
-
Solvent:
or . -
Key Signals:
-
~1.2 ppm (Triplet, 3H): Methyl of the ethoxy group (
). -
~3.9 ppm (Singlet, 3H): Methyl ester (
). -
~4.1 ppm (Quartet, 2H): Methylene of the ethoxy group (
). - ~7.6–8.1 ppm (Multiplet, 4H): Aromatic protons of the benzoate ring.
-
~10–12 ppm (Broad Singlet, 1H): Sulfonamide
(highly deshielded due to electron-withdrawing carbonyl and sulfonyl groups).
-
~1.2 ppm (Triplet, 3H): Methyl of the ethoxy group (
Mass Spectrometry
-
Ionization: ESI (Negative mode is often more sensitive for sulfonamides,
). -
Expected Peaks:
-
Positive Mode: 288.05 (
), 310.04 ( ). -
Fragmentation: Loss of the ethoxycarbonyl group (
) is common.
-
References
-
PubChem. Methyl 2-(methoxycarbonylsulfamoyl)benzoate (Analog Reference). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of N-Acyl Sulfonamides via Chloroformates. Org.[1][3][4] Syn. Coll. Vol. 2. Available at: [Link]
Sources
Sulfamoyl Benzoate Derivatives in Organic Synthesis: Mechanistic Pathways and Modern Methodologies
Executive Summary
Sulfamoyl benzoate derivatives represent a highly versatile class of organic building blocks, serving as critical pharmacophores in the development of antipsychotics (e.g., Sulpiride), diuretics, and selective inhibitors for targets such as Carbonic Anhydrase IX (CAIX) and cytosolic phospholipase A2α 1[1]. The synthesis of these compounds has historically relied on harsh, multi-step chlorosulfonation pathways. However, modern organic synthesis has pivoted toward more efficient, greener methodologies, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-free reductive cross-coupling.
This whitepaper provides an in-depth technical analysis of these synthetic routes, detailing the causality behind experimental choices, self-validating protocols, and quantitative yield data to guide researchers in process development and drug discovery.
Mechanistic Pathways: Traditional vs. Modern Approaches
The Traditional Chlorosulfonation Pathway
The conventional synthesis of compounds like methyl 2-methoxy-5-sulfamoylbenzoate typically begins with the electrophilic chlorosulfonation of a benzoic acid derivative (e.g., salicylic acid), followed by amination and esterification [[2]](2].
Mechanistic Causality: Chlorosulfonic acid (
Modern SNAr and Cross-Coupling Methodologies
To circumvent the environmental and safety hazards of chlorosulfonation, modern routes utilize SNAr on activated precursors like methyl 2,4-dihalo-5-sulfamoyl-benzoates 3[3].
Mechanistic Causality: Unlike electrophilic substitution, SNAr is driven by electron-withdrawing groups (EWGs). The sulfamoyl (
Caption: Fig 1: Traditional chlorosulfonation vs. modern SNAr pathways for sulfamoyl benzoate synthesis.
Caption: Fig 2: SNAr mechanism highlighting Meisenheimer complex stabilization by electron-withdrawing groups.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure reaction fidelity, preventing downstream failures in multi-step syntheses.
Protocol 1: Industrial Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
This protocol represents an optimized traditional route, critical for producing intermediates for antipsychotic drugs like Sulpiride 4[4].
-
Reagent Preparation: Charge a reaction vessel with 2-methoxy-5-chlorosulfonylbenzoic acid (1.0 eq) and a polar solvent (e.g., tetrahydrofuran).
-
Amination: Slowly introduce amino sodium sulfinate or aqueous ammonia.
-
Esterification: Add excess methanol (20-30 eq) serving as both solvent and reactant, followed by catalytic
(0.1-0.2 eq). Heat to reflux for 12-16 hours.-
Self-Validation: Monitor via TLC. The disappearance of the highly polar carboxylic acid baseline spot confirms completion.
-
-
Workup & Neutralization: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated
.-
Self-Validation: Continue washing until effervescence (
gas evolution) completely ceases, ensuring all residual and unreacted carboxylic acid are neutralized.
-
-
Purification: Add activated carbon for de-coloring, filter, and concentrate the filtrate to dryness to yield a white crystalline powder (Yield: ~94-96%, Purity: >99% by HPLC) 4[4].
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Thiols
This protocol details the substitution of halogens on methyl 2,4-dihalo-5-sulfamoyl-benzoates to create selective CAIX inhibitors 5[5].
-
Reaction Setup: Dissolve methyl 2,4-dichloro-5-sulfamoyl-benzoate (1.0 eq) in Dimethyl Sulfoxide (DMSO).
-
Nucleophile Activation: Add the corresponding thiol (1.1 eq) and Triethylamine (TEA) (1.5 eq).
-
Execution: Heat the mixture to 60 °C and stir for 24-72 hours.
-
Self-Validation: Monitor via LC-MS. The mass shift corresponding to the loss of chlorine (
Da) and addition of the thiol confirms product formation.
-
-
Workup: Pour the cooled mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Wash the organic layer extensively with brine.
Protocol 3: Nitro-Sulfinate Reductive Cross-Coupling
An advanced transition-metal-free method for synthesizing (hetero)aryl sulfonamides directly from nitroarenes and aryl sulfinates 6[6].
-
Reaction Setup: Combine sodium aryl sulfinate (2.0 eq), nitroarene (1.0 eq), and
(3.5 eq) in DMSO (0.2 M). -
Execution: React in an ultrasonic water bath at 60 °C for 12 hours.
Quantitative Data & Yield Analysis
The table below summarizes the expected yields and optimized conditions for the synthesis of key sulfamoyl benzoate derivatives, highlighting the efficiency of different methodologies.
| Target Compound | Synthetic Methodology | Key Reagents / Catalysts | Conditions | Expected Yield | Purity / Notes |
| Methyl 2-methoxy-5-sulfamoylbenzoate | Amination & Esterification | 40-65 °C, 8-16h | 94.5% - 96.5% | >99.5% (HPLC). Highly scalable industrial route 4[4]. | |
| Methyl 2-halo-4-(organothio)-5-sulfamoyl-benzoates | SNAr (Nucleophilic Substitution) | R-SH, Triethylamine (TEA), DMSO | 60 °C, 24-72h | 60% - 90% | Highly regioselective at the 4-position (para to sulfamoyl) 3[3]. |
| Methyl 4-(N-(1-Methyl-1H-pyrazol-3-yl)sulfamoyl)benzoate | Reductive Cross-Coupling | 60 °C, 12h | ~44% | Transition-metal-free. Requires sonication to prevent gelation [[6]](6]. |
Conclusion
The synthesis of sulfamoyl benzoate derivatives has evolved significantly. While traditional chlorosulfonation remains a staple for industrial scale-up of simple derivatives like methyl 2-methoxy-5-sulfamoylbenzoate 7[7], modern drug discovery relies heavily on SNAr and reductive cross-coupling. By understanding the mechanistic causality—such as the stabilization of the Meisenheimer complex by EWGs or the requirement of sonication to overcome mass-transfer limitations—researchers can design highly efficient, self-validating synthetic workflows that accelerate the development of novel therapeutics.
References
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Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: NIH (National Institutes of Health) URL: [Link]
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Title: Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides Source: ACS Publications URL: [Link]
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The Strategic Deployment of N-Acylated Sulfonamides in Modern Drug Discovery: A Technical Guide
Abstract
The N-acylated sulfonamide moiety has emerged from a niche functional group to a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, serving as a highly effective bioisostere for carboxylic acids, have propelled its integration into a multitude of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-acylated sulfonamide building blocks. We will delve into the fundamental principles governing their utility, explore robust synthetic methodologies, and analyze their strategic application in drug design through illustrative case studies of successful therapeutic agents. This guide is intended to be a practical resource, offering not only theoretical knowledge but also actionable insights and detailed experimental protocols to empower the rational design and synthesis of next-generation therapeutics.
The N-Acylated Sulfonamide Core: A Bioisosteric Powerhouse
The strategic advantage of the N-acylated sulfonamide lies in its remarkable ability to mimic the key properties of a carboxylic acid while offering distinct advantages in terms of metabolic stability and molecular recognition. This bioisosteric relationship is fundamental to its successful application in drug design.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The N-acylated sulfonamide's utility as a carboxylic acid bioisostere is rooted in its comparable acidity and hydrogen bonding capabilities.[1][3] The electron-withdrawing nature of the adjacent sulfonyl and acyl groups significantly increases the acidity of the N-H proton, resulting in pKa values that closely mirror those of carboxylic acids.[1] This allows for similar ionic interactions with biological targets at physiological pH.
| Property | Carboxylic Acid | N-Acylated Sulfonamide | Rationale and Implications in Drug Design |
| pKa | ~4-5 | ~3.5-5.5[1] | The comparable acidity ensures that N-acylated sulfonamides can engage in similar ionic interactions with target proteins as carboxylic acids, which is often crucial for binding affinity. |
| Hydrogen Bonding | Acts as both H-bond donor (O-H) and acceptor (C=O). Forms cyclic dimers.[4] | Acts as an H-bond donor (N-H) and has multiple H-bond acceptors (two sulfonyl oxygens, one carbonyl oxygen). | The increased number of hydrogen bond acceptors can lead to more extensive and specific interactions with the target protein, potentially enhancing potency and selectivity.[1][5] |
| Lipophilicity (LogP) | Generally lower | Generally higher | The increased lipophilicity can improve membrane permeability and oral bioavailability. However, it needs to be carefully balanced to avoid issues with solubility and off-target effects.[6][7][8][9] |
| Metabolic Stability | Susceptible to phase II metabolism (e.g., glucuronidation). | Generally more resistant to enzymatic degradation and phase II conjugation.[2][10] | Enhanced metabolic stability leads to improved pharmacokinetic profiles, such as longer half-life and reduced clearance, often resulting in a more favorable dosing regimen. |
Diagram 1: Bioisosteric Relationship between Carboxylic Acid and N-Acylated Sulfonamide
Caption: Bioisosteric replacement of a carboxylic acid with an N-acylated sulfonamide.
Synthetic Strategies for N-Acylated Sulfonamide Construction
The synthesis of N-acylated sulfonamides can be achieved through several reliable methods. The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired scale, and the functional group tolerance of the substrates.
Comparative Analysis of Synthetic Methodologies
| Method | Description | Advantages | Disadvantages |
| Classical N-Acylation | The most traditional method involving the reaction of a sulfonamide with an acyl chloride or anhydride in the presence of a base.[3] | Readily available starting materials, straightforward procedure. | Can require harsh conditions, may not be suitable for sensitive substrates, and can lead to side products. |
| Acid-Catalyzed Acylation | Involves the reaction of a sulfonamide with a carboxylic acid or anhydride using a strong acid catalyst. | Can be performed under milder conditions than some classical methods. | Limited to acid-stable substrates. |
| "Sulfo-click" Reaction | A highly efficient reaction between a sulfonyl azide and a thioacid.[3] | Fast reaction times, high yields, mild and often aqueous reaction conditions, and high functional group tolerance.[3] | Requires the synthesis of sulfonyl azide and thioacid precursors. |
| Palladium-Catalyzed Carbonylative Coupling | A modern approach involving the coupling of sulfonyl azides with aryl or heteroaryl partners in the presence of carbon monoxide and a palladium catalyst. | Offers a novel disconnection approach and can be used to introduce the acyl group regioselectively. Good for late-stage functionalization. | Requires specialized equipment for handling carbon monoxide and a palladium catalyst, which can be expensive. |
Detailed Experimental Protocols
This protocol describes a general procedure for the synthesis of an N-acylated sulfonamide using an acyl chloride.
Diagram 2: Workflow for Classical N-Acylation
Caption: A typical experimental workflow for the classical N-acylation of a sulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the primary or secondary sulfonamide (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 equiv) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting sulfonamide is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated sulfonamide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting sulfonamide and acyl chloride should be evident in the crude reaction mixture by TLC or LC-MS analysis.
This protocol outlines the highly efficient "sulfo-click" reaction.[3]
Diagram 3: "Sulfo-click" Reaction Mechanism
Caption: Proposed mechanism of the "sulfo-click" reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the sulfonyl azide (1.0 equiv) and the thioacid (1.1 equiv) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMF or acetonitrile).
-
Reaction Initiation: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture can often be directly purified. Depending on the properties of the product, this may involve extraction, precipitation, or filtration.
-
Purification: If necessary, further purify the product by flash column chromatography.
Self-Validation: The rapid and clean nature of this reaction often results in high purity products. Confirmation of the structure should be performed using standard analytical methods (NMR, MS). The evolution of nitrogen gas is a characteristic of this reaction.
Applications in Drug Discovery: From the Bench to the Bedside
The N-acylated sulfonamide motif is present in a number of FDA-approved drugs, highlighting its therapeutic relevance across a wide range of diseases.
FDA-Approved Drugs Featuring the N-Acylated Sulfonamide Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib [11][12] | Anti-inflammatory | Selective COX-2 inhibitor[13][14][15] |
| Darunavir [11] | Antiviral (HIV) | HIV protease inhibitor[5][16] |
| Asunaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |
| Paritaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |
| Grazoprevir [11] | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |
| Venetoclax | Anticancer | BCL-2 inhibitor |
| Tasisulam | Anticancer | Apoptosis inducer |
| Amprenavir [11] | Antiviral (HIV) | HIV protease inhibitor |
| Fosamprenavir [12] | Antiviral (HIV) | Prodrug of amprenavir |
Case Study 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of arthritis and pain.[13][14][15][17] Its selectivity for the COX-2 enzyme over COX-1 is a key feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[15]
The N-acylated sulfonamide moiety plays a crucial role in the selective binding of celecoxib to the COX-2 active site. The sulfonamide group interacts with a specific hydrophilic side pocket present in the COX-2 enzyme but absent in COX-1, thereby conferring its selectivity.[13]
Diagram 4: Celecoxib's Interaction with COX-2
Caption: Schematic of Celecoxib binding to the COX-2 active site.
Case Study 2: Darunavir - A Potent HIV Protease Inhibitor
Darunavir (Prezista®) is a second-generation HIV protease inhibitor that is highly effective against both wild-type and drug-resistant strains of the virus.[5][16][18] The N-acylated sulfonamide moiety in darunavir is critical for its potent activity. It forms extensive hydrogen bond interactions with the backbone atoms of the protease active site, contributing significantly to its high binding affinity.[5][19] This robust interaction with the enzyme's backbone makes it less susceptible to resistance mutations that often occur in the side chains of the active site residues.[18]
Future Directions and Conclusion
The N-acylated sulfonamide has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatility, favorable physicochemical properties, and proven track record in approved therapeutics ensure its continued prominence in drug discovery programs. Future research will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space of N-acylated sulfonamides. Additionally, a deeper understanding of their structure-activity relationships and metabolic fate will continue to guide the design of safer and more effective drugs. The strategic incorporation of this remarkable building block will undoubtedly contribute to the development of innovative therapies for a wide range of human diseases.
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Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European journal of medicinal chemistry, 218, 113399. [Link]
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Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC medicinal chemistry, 14(8), 1567–1571. [Link]
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The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation. (n.d.). Frontiers. [Link]
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Gavrylenko, O. V., Vashchenko, B. V., Naumchyk, V., et al. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 481. [Link]
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Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. (2026, February 19). ACS Publications. [Link]
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Solubility Profile of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate in Organic Solvents: A Framework for Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate in common organic solvents. In the absence of extensive published data for this specific molecule, this paper establishes a predictive analysis based on its structural characteristics and the fundamental principles of solvency. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of thermodynamic equilibrium solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.
Introduction: The Significance of Solubility
This compound is a complex organic molecule incorporating a methyl ester, an aromatic ring, and an N-acylated sulfonamide group. Such structures are common scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of more complex APIs.[2] The successful progression of any compound through the drug discovery pipeline is fundamentally linked to its solubility. Poor solubility can lead to significant challenges, including:
-
Inconsistent Reaction Kinetics: Difficulty in achieving homogeneous reaction conditions during synthesis.
-
Purification and Isolation Hurdles: Challenges in selecting appropriate solvents for crystallization and chromatography.
-
Unreliable Biological Screening: Low solubility can lead to compound precipitation in in-vitro assays, resulting in inaccurate potency and toxicity data.[1]
-
Formulation and Bioavailability Issues: For a final API, solubility directly impacts its dissolution rate and subsequent absorption in the gastrointestinal tract.[3]
This guide addresses the critical need for a structured approach to characterizing the solubility of novel or under-documented compounds like this compound.
Physicochemical Profile and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] To predict the solubility of this compound, we must first analyze its structural features.
Table 1: Physicochemical Characteristics of this compound
| Property | Value / Feature | Implication for Solubility |
| Molecular Formula | C₁₁H₁₃NO₆S | Indicates a moderately sized molecule with a significant number of heteroatoms. |
| Molecular Weight | 287.29 g/mol | Moderate molecular weight. |
| Key Functional Groups | Methyl Ester, Aromatic Ring, Sulfonamide (N-H), Carbamate (C=O) | These groups provide sites for hydrogen bonding (donor and acceptor) and strong dipole-dipole interactions. |
| Polarity | High | The presence of multiple polar functional groups (S=O, C=O, N-H, C-O) makes the molecule inherently polar. |
| Hydrogen Bond Donor | 1 (from the sulfonamide N-H) | Can interact strongly with hydrogen bond accepting solvents (e.g., ethers, ketones, DMSO). |
| Hydrogen Bond Acceptors | 6 (from the oxygens in the ester, carbamate, and sulfonyl groups) | Can interact strongly with hydrogen bond donating solvents (e.g., alcohols, water). |
Theoretical Solubility in Common Organic Solvents
Based on the physicochemical properties outlined above, a qualitative solubility profile can be predicted. The molecule's polarity and capacity for hydrogen bonding are the dominant drivers of its solubility.
Table 2: Predicted Solubility of this compound in Different Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's high polarity and hydrogen bonding capability are incompatible with the weak van der Waals forces of non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The very high polarity and strong hydrogen bond accepting nature of DMF and DMSO make them excellent solvents for polar, multifunctional compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar sites on the molecule. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move beyond prediction, experimental measurement is essential. The saturation shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Causality Behind the Method
This protocol is designed to be a self-validating system. The presence of excess solid throughout the experiment ensures that the measured concentration represents the true saturation point.[6] Extended equilibration time (24-72 hours) is critical to allow the system to overcome any kinetic barriers and reach a true thermodynamic equilibrium, especially for complex molecules or those with stable crystal lattices.[7] Temperature control is paramount as solubility is highly temperature-dependent.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials (e.g., 4 mL). "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.
-
Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant, sufficient speed (e.g., 300 RPM) for 24 to 72 hours.[6] A preliminary time-course study can determine the exact time required to reach a stable concentration plateau.
-
-
Sample Processing:
-
After equilibration, allow the vials to rest vertically for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot must be free of any solid particles.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step removes fine particulates that could falsely elevate the measured concentration.
-
-
Analysis:
-
Prepare a calibration curve of the compound in each respective solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted samples via HPLC-UV to determine the concentration of the dissolved compound.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Average the results from the replicates and report the final solubility in standard units (e.g., mg/mL or µg/mL) along with the standard deviation. The temperature of the experiment must always be reported.[5]
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Advanced Considerations: Factors Influencing Measurement
Achieving accurate solubility data requires controlling for several variables that can significantly impact the outcome.
-
Solid-State Properties: The crystalline form (polymorph) of a compound can have a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used (e.g., via XRPD) and to ensure no phase transitions occur during the experiment.[5]
-
Compound Stability: The analyte must be chemically stable in the chosen solvent for the duration of the experiment.[8][9] A preliminary stability test (analyzing the solution at t=0 and t=72h for degradation products) is recommended.
-
Solvent Purity: The purity and grade of the organic solvents used should be high and consistent, as impurities can alter the solvent's polarity and solvating capacity.
Caption: Key Factors Influencing Solubility Measurements.
Conclusion
References
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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-
Pharmaffiliates. (n.d.). Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Retrieved from [Link]
-
NIST. (n.d.). Methyl 2-(aminosulfonyl)benzoate. Retrieved from [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Physicochemical Stability and Reactivity of N-Ethoxycarbonyl Sulfamoyl Derivatives
Executive Summary
N-ethoxycarbonyl sulfamoyl derivatives (
This guide provides a mechanistic analysis of their stability profile, detailing the thermodynamic and kinetic factors governing their degradation. It addresses the three primary stress vectors—hydrolytic (pH-dependent), thermal (dissociation), and nucleophilic (aminolysis)—and provides validated protocols for assessing their stability in drug development pipelines.
Structural Fundamentals & Reactivity Profile
The stability of N-ethoxycarbonyl sulfamoyl derivatives is dictated by the electronic interplay between the sulfonyl group (
Electronic Distribution and Acidity
The sulfonyl group is strongly electron-withdrawing, significantly increasing the acidity of the adjacent
-
Typical pKa:
(in water/organic mixtures). -
Consequence: In physiological conditions (pH 7.4) and basic formulations, these compounds exist predominantly as their resonance-stabilized anions (
).
The Stability Paradox
While the neutral molecule is susceptible to nucleophilic attack, the anionic form is remarkably resistant to hydrolysis. The delocalization of the negative charge across the
Degradation Pathways: A Mechanistic View
The degradation of sulfonylcarbamates is not a singular event but a bifurcation of pathways depending on the energy input and solvent environment.
Pathway A: Thermal Dissociation (The Isocyanate Route)
Under thermal stress (
Pathway B: Hydrolytic Cleavage
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the system for water attack, leading to decarboxylation and the formation of the parent sulfonamide.
-
Basic Hydrolysis: At high pH (
) or high temperatures, the protective anionic repulsion is overcome, leading to saponification of the ester linkage.
Pathway C: Aminolysis (Synthetic Utility)
In the presence of amines, the carbamate acts as a sulfonyl isocyanate equivalent, yielding sulfonylureas . This is the primary synthetic application of these derivatives.
Visualization of Pathways
Figure 1: Mechanistic divergence of N-ethoxycarbonyl sulfonamides under thermal, hydrolytic, and nucleophilic stress.
Stability Data & Kinetic Profiles
The following data summarizes the generalized stability behavior of N-ethoxycarbonyl benzenesulfonamide derivatives.
Table 1: Comparative Stability Profile
| Condition | Dominant Species | Stability Rating | Primary Degradant | Kinetic Order |
| Acid (pH 1.2) | Neutral ( | Low to Moderate | Sulfonamide + | Pseudo-1st Order |
| Neutral (pH 7.0) | Anionic/Neutral Mix | High | Negligible hydrolysis | N/A |
| Mild Base (pH 8-9) | Anionic ( | Very High | Stable (Resonance protected) | N/A |
| Strong Base (pH >12) | Anionic | Moderate | Sulfonamide + Carbonate | 2nd Order ( |
| Thermal (Solid, <60°C) | Neutral | High | None | Zero Order |
| Thermal (Melt/Soln >100°C) | Transition State | Low | Sulfonyl Isocyanate | 1st Order |
Experimental Protocols: Stability Assessment
To validate the stability of a specific derivative, the following self-validating protocols should be employed. These protocols distinguish between simple hydrolysis and the thermal elimination pathway.
Protocol A: Forced Degradation (Hydrolytic)
Objective: Determine pH-rate profile and identifying hydrolytic degradants.
-
Stock Preparation: Dissolve 10 mg of the derivative in 1 mL Acetonitrile (ACN).
-
Buffer Preparation: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.5, 7.4, and 10.0.
-
Initiation: Spike 50 µL of stock into 950 µL of each buffer (pre-warmed to 40°C).
-
Sampling:
-
Inject immediately (T=0).
-
Inject at 1h, 4h, 8h, 24h, and 48h.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI+ and ESI-).
-
Critical Check: Monitor for the loss of mass 72 (
) which corresponds to the parent sulfonamide.
-
Protocol B: Thermal Dissociation Assessment
Objective: Confirm the formation of sulfonyl isocyanate (critical for process safety and synthesis optimization).
-
Setup: Place 50 mg of derivative in a sealed headspace vial or a high-pressure NMR tube containing
-toluene. -
Stress: Heat to 110°C.
-
Detection (In-situ):
-
FT-IR: Look for the appearance of the strong Isocyanate band at ~2240 cm⁻¹ .
-
1H-NMR: Monitor the disappearance of the ethyl quartet/triplet and the shift of aromatic protons.
-
-
Quench Experiment: After heating, add 2 equivalents of n-butylamine.
-
Result: If isocyanate was present, N-butyl-N'-sulfonylurea will form instantly.
-
Control: If the starting material was stable, the reaction with amine will be slower (requiring displacement of ethoxide).
-
Stability Workflow Diagram
Figure 2: Decision tree for identifying degradation mechanisms in N-ethoxycarbonyl sulfamoyl derivatives.
Synthesis & Application Insights
When using these derivatives as reagents (e.g., "Burgess-type" reactivity or sulfonylurea synthesis), the stability profile dictates the process parameters.
-
Solvent Selection: Avoid protic solvents (alcohols, water) if high temperatures are required, as they will shift the equilibrium back to the carbamate or hydrolyze the intermediate isocyanate. Use aprotic solvents like Toluene, Xylene, or Chlorobenzene.
-
Catalysis: The reaction with amines (aminolysis) is often slow with the neutral carbamate. Adding a non-nucleophilic base (e.g., DBU, TEA) generates the anion, which is less reactive toward nucleophilic displacement. Therefore, neutral or slightly acidic conditions (or thermal activation) are often preferred to drive the formation of the isocyanate intermediate, which then rapidly captures the amine.
References
-
Mechanisms of Sulfonylurea Synthesis.
-
Hydrolysis of Sulfonamides and Deriv
-
Title: Hydrolysis of a sulfonamide by a novel elimination mechanism.[3]
- Source:Chemical Communic
- Context: Discusses the stability of N-carbonyl sulfonamides and the E1cB elimination pathways in rel
-
-
Thermal Decomposition to Isocyan
- Title: Synthesis of alkanesulfonyl isocyanates by thermolysis of trimethylsilylated sulfonyl carbam
- Source:Journal of Organic Chemistry, 1974.
- Context: Establishes the thermal elimination of alcohol/silyl groups to form sulfonyl isocyan
-
General pKa D
- Title: Equilibrium pKa Table (DMSO/W
- Source:Bordwell pKa Table / Evans pKa Table.
- Context: Reference for the acidity of sulfonamide N-H protons ( ).
Sources
Methodological & Application
Application Notes & Protocols: The Role of N-Acylsulfamoylbenzoates in Synthesis
A Senior Application Scientist's Guide to Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate and its Chemical Profile
Introduction: Defining the Reagent's True Role
In the landscape of organic synthesis, the precise function of a reagent is paramount. This guide addresses the compound This compound . While its name might suggest a role in carbamoylation, a deeper analysis of its structure and the available scientific literature reveals its primary function is not that of a carbamoylating agent. Instead, it belongs to the class of N-acylsulfonamides, which are typically stable compounds that serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
A carbamoylating agent directly transfers a carbamoyl group to a nucleophile. Common examples include isocyanates, carbamoyl chlorides, and activated carbamates. The N-ethoxycarbonyl group on the sulfonamide nitrogen in our title compound is generally not reactive enough to be transferred in this manner under standard conditions. Its role is more akin to a protecting group or a precursor moiety for further synthetic elaboration.
This document, therefore, serves a dual purpose. First, it will elucidate the synthesis, structure, and established applications of methyl sulfamoylbenzoate derivatives as vital building blocks in medicinal chemistry. Second, it will provide detailed protocols for well-established and reliable carbamoylation methods that researchers should employ when the introduction of a carbamoyl group is the desired transformation.
Part 1: Synthesis and Characterization of N-Acylsulfamoylbenzoates
The core structure of this compound is a methyl sulfamoylbenzoate scaffold. These compounds are valuable intermediates in the synthesis of various therapeutic agents, including diuretics, anticoagulants, and inhibitors for neurological disorders.[1] Their synthesis has evolved from traditional multi-step, hazardous processes to more streamlined methods.[2]
The traditional route often involves the chlorosulfonation of a benzoic acid derivative, followed by amination, which uses highly corrosive reagents like chlorosulfonic acid.[2] Modern approaches aim to improve efficiency and safety. For instance, a one-pot synthesis of methyl 2-methoxy-5-sulfamoylbenzoate has been developed starting from 2-methoxy-5-chloromethyl benzoate and sodium aminosulfinate, offering a shorter process with higher yields and better environmental performance.[3][4][5][6]
The N-ethoxycarbonyl group can be installed by reacting the parent sulfonamide with ethyl chloroformate under basic conditions. The resulting N-acylsulfonamide structure is characterized by a distorted tetrahedral geometry around the sulfur atom, as observed in crystal structures of similar compounds.[7][8]
General Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of the title compound, starting from a suitable benzoic acid derivative.
Caption: Conceptual workflow for the synthesis of the title compound.
Part 2: Established Applications as Pharmaceutical Intermediates
The true value of the sulfamoylbenzoate scaffold lies in its widespread use as a precursor for pharmacologically active molecules. The sulfonamide group is a well-known pharmacophore that targets specific enzymes, and its derivatives have shown significant therapeutic potential.
| Therapeutic Area | Target / Application | Example Compound Class | Reference |
| Oncology | Carbonic Anhydrase IX (CAIX) Inhibitors | Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | [9] |
| Neuropsychiatry | Antipsychotic Drugs | Intermediates for Sulpiride and Levosulpiride | [2][3][5] |
| Infectious Disease | HCV NS5B Polymerase Inhibitors | Sulfonamide-based APIs | [1] |
| Cardiovascular | Anticoagulants, Diuretics | Sulfonamide-based APIs | [1] |
| Neurology | Treatment of Neurodegenerative Diseases | Precursors for specific inhibitors | [1] |
As shown, these intermediates are instrumental in developing drugs for a range of conditions. For example, specific methyl 5-sulfamoyl-benzoates have been designed and synthesized as highly potent and selective inhibitors of carbonic anhydrase IX, a protein associated with tumor growth, making them promising candidates for anticancer therapies.[9]
Part 3: Verified Protocols for Carbamoylation Reactions
For researchers whose goal is carbamoylation, utilizing established and direct methods is crucial for efficiency and yield. Below are two field-proven protocols for this transformation.
Protocol 1: One-Pot Carbamoylation of Amines via In Situ Carbamoyl Chloride Formation
This method avoids the isolation of sensitive carbamoyl chloride intermediates and is broadly applicable to a range of amines.[10]
Rationale: Triphosgene, a stable solid, serves as a safe source of phosgene. It reacts with a tertiary amine (like triethylamine) and the substrate amine to form a carbamoyl chloride in situ. This electrophilic intermediate is immediately trapped by a nucleophile (an alcohol or a second amine) to yield the desired carbamate or urea.
Materials:
-
Substrate Amine (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Nucleophile (Alcohol or Amine, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, ice bath, and nitrogen atmosphere setup.
Step-by-Step Methodology:
-
Dissolve the substrate amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add triphosgene (0.4 eq) to the stirred solution.
-
Slowly add TEA (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of the nucleophile (1.1 eq) and TEA (1.1 eq) in anhydrous DCM.
-
Add the nucleophile solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. exsyncorp.com [exsyncorp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 7. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Application Note: De Novo Preparation of N-Ethoxycarbonyl Saccharin from Sulfamoyl Benzoates
Strategic Rationale & Chemical Context
The benzisothiazole 1,1-dioxide (saccharin) scaffold is a privileged pharmacophore, widely utilized in medicinal chemistry as a potent zinc-binding group (ZBG) for targeting tumor-associated carbonic anhydrase (CA) isoforms[1]. While N-ethoxycarbonyl saccharin (ethyl 3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide) can be synthesized by the direct acylation of commercially available saccharin[2], this approach fails when researchers need to develop highly functionalized, non-commercial saccharin derivatives.
To bypass this limitation, this application note details a de novo construction method starting from substituted sulfamoyl benzoates. By employing a one-pot acylation and intramolecular cyclization strategy, researchers can modularly build the N-ethoxycarbonyl saccharin core from readily accessible anthranilic acid precursors. This intermediate is highly valuable, serving as a highly reactive acylating agent and a direct precursor for biologically active arylsulfonylureas[2].
Mechanistic Principles: The Causality of Cyclization
The success of this one-pot protocol relies on precise
-
N-Acylation &
Shift : The primary sulfonamide group of methyl 2-sulfamoylbenzoate has a of approximately 10. Treatment with Sodium Hydride (NaH) generates a nucleophilic sodium sulfonamide salt, which rapidly attacks ethyl chloroformate. The resulting intermediate, an N-(ethoxycarbonyl)sulfonamide, experiences intense electron withdrawal from both the sulfonyl and the new ester group, dropping its to ~4–5. -
Intramolecular Nucleophilic Acyl Substitution : Because the intermediate is highly acidic, the remaining NaH in the reaction mixture irreversibly deprotonates it. The resulting highly nucleophilic nitrogen is perfectly positioned to attack the adjacent ortho-methyl ester. This intramolecular attack eliminates methoxide (
), driving the irreversible ring closure to form the stable benzisothiazole 1,1-dioxide core[3].
Figure 1: Mechanistic workflow for the one-pot acylation and cyclization of sulfamoyl benzoates.
Quantitative Data: Optimization of Cyclization Conditions
The choice of base is the critical variable in this workflow. As demonstrated in Table 1, weak bases fail to drive the equilibrium toward the cyclized product, whereas strong, irreversible bases provide near-quantitative yields.
Table 1: Optimization of Base and Solvent for One-Pot Cyclization
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | DCM | 25 | 12 | 45 | Incomplete cyclization; intermediate stalls due to reversible deprotonation. | |
| 2 | DMF | 60 | 8 | 62 | Moderate conversion; requires thermal activation for ring closure. | |
| 3 | DBU (2.0) | THF | 25 | 4 | 81 | Efficient deprotonation; good ring closure but slight degradation. |
| 4 | NaH (2.5) | THF | 0 to 25 | 3 | 94 | Irreversible deprotonation; quantitative and rapid cyclization. |
Experimental Protocol: A Self-Validating Methodology
Reagents & Equipment
-
Substrate : Methyl 2-sulfamoylbenzoate (1.0 equiv)
-
Acylating Agent : Ethyl chloroformate (1.5 equiv)
-
Base : Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)
-
Solvent : Anhydrous Tetrahydrofuran (THF)
-
Quench : Saturated aqueous
-
Equipment : Flame-dried Schlenk flask, argon manifold, magnetic stirrer, ice bath.
Step-by-Step Procedure
-
System Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon. Add methyl 2-sulfamoylbenzoate (10.0 mmol, 2.15 g) and dissolve in anhydrous THF (30 mL).
-
Primary Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (25.0 mmol, 1.0 g of 60% dispersion) in three small portions to control the exothermic reaction. Stir for 15 minutes until
gas evolution completely ceases, indicating full formation of the sodium sulfonamide salt. -
Electrophilic Acylation : Using a gas-tight syringe, add ethyl chloroformate (15.0 mmol, 1.43 mL) dropwise over 5 minutes. Maintain the temperature at 0 °C for 30 minutes to ensure complete N-acylation.
-
Base-Promoted Cyclization : Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for an additional 3 hours. Causality note: The reaction will visibly transition from a cloudy suspension to a clear solution as the cyclized sodium salt forms, followed by the fine precipitation of sodium methoxide/sodium chloride byproducts.
-
Quenching & Extraction : Cool the mixture back to 0 °C. Carefully quench the remaining NaH and alkoxide by slowly adding saturated aqueous
(20 mL). Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification : Wash the combined organic layers with brine (30 mL), dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 4:1) or recrystallization from ethanol to afford the target N-ethoxycarbonyl saccharin as a white crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the execution, the protocol is designed to be self-validating via
-
Disappearance of Starting Material : The complete disappearance of the methyl ester singlet at ~3.95 ppm and the primary sulfonamide broad singlet at ~5.80 ppm confirms that methoxide has been successfully eliminated and the ring is closed.
-
Appearance of Product : The successful incorporation of the N-ethoxycarbonyl group is validated by the appearance of a distinct ethyl ester splitting pattern: a quartet at ~4.45 ppm (
Hz, , ) and a triplet at ~1.45 ppm ( Hz, , ).
References
-
Title : Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation Source : PubMed Central (PMC) URL :[Link]
-
Title : Synthesis of New Arylsulfonylurea Derivatives of Saccharin Source : Australian Journal of Chemistry URL : [Link]
-
Title : Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy Source : PubMed Central (PMC) URL :[Link]
Sources
- 1. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of sulfonylureas using methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Application Note: Synthesis of Sulfonylureas via Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Executive Summary
This technical guide details the protocol for synthesizing sulfonylureas using This compound (hereafter referred to as Reagent A ) as a stable, crystalline surrogate for volatile and hazardous sulfonyl isocyanates.
The traditional synthesis of sulfonylureas—a critical pharmacophore in antidiabetic drugs (e.g., Glibenclamide) and acetolactate synthase (ALS) inhibiting herbicides (e.g., Metsulfuron-methyl)—often relies on the reaction of sulfonamides with isocyanates or the phosgenation of sulfonamides.[1] These methods pose significant safety risks and handling challenges. The protocol described herein utilizes an N-acyl sulfonamide carbamate pathway, offering a phosgene-free, high-yielding, and operationally simple alternative.
Mechanistic Principles
The utility of Reagent A lies in its ability to act as a "masked" sulfonyl isocyanate. Under thermal or base-catalyzed conditions, the ethoxycarbonyl group activates the sulfonamide nitrogen, making the carbonyl carbon highly electrophilic toward amines.
Reaction Pathway:
-
Activation: The electron-withdrawing sulfonyl group increases the electrophilicity of the carbamate carbonyl.
-
Nucleophilic Attack: A primary or secondary amine (
) attacks the carbonyl carbon of the carbamate moiety. -
Elimination: Ethanol is displaced as a leaving group, yielding the target sulfonylurea.
Key Advantage: Unlike sulfonyl isocyanates, Reagent A is moisture-stable and can be stored, allowing for precise stoichiometry and cleaner reaction profiles.
Figure 1: Mechanistic pathway for the aminolysis of the N-ethoxycarbonyl sulfonamide derivative.
Experimental Protocols
Pre-requisite: Synthesis of Reagent A
Note: If Reagent A is not commercially available, it is synthesized from methyl 2-sulfamoylbenzoate (derived from Saccharin).
Materials:
-
Methyl 2-sulfamoylbenzoate (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Acetone (dry)[2]
Procedure:
-
Dissolution: Charge a reaction vessel with methyl 2-sulfamoylbenzoate (e.g., 10 mmol) and dry acetone (50 mL).
-
Base Addition: Add anhydrous
(15 mmol) and stir at room temperature for 15 minutes. -
Acylation: Add ethyl chloroformate (12 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 6:4) for the disappearance of the sulfonamide. -
Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a white solid. Recrystallize from Ethanol/Water if necessary.
-
Validation:
NMR should show ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) alongside the benzoate methyl singlet (~3.8 ppm).
-
Coupling Protocol: Synthesis of Sulfonylureas
This protocol describes the coupling of Reagent A with a generic amine (e.g., cyclohexylamine or a heterocyclic amine).
Materials:
-
Reagent A (1.0 eq)
-
Amine Substrate (
) (1.0 – 1.1 eq) -
Solvent: Toluene (Preferred) or 1,4-Dioxane.
-
Catalyst (Optional): Triethylamine (TEA) or DMAP (0.1 eq) if the amine is weakly nucleophilic.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reagent A (1.0 mmol) in Toluene (10 mL).
-
Addition: Add the amine (1.05 mmol) in one portion.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.1 eq of TEA to liberate the free base.
-
-
Reaction: Heat the mixture to reflux (
C) for 2–4 hours.-
Observation: A precipitate often forms as the product is less soluble in hot toluene than the starting materials.
-
Byproduct Removal: The reaction releases ethanol. Using a Dean-Stark trap is generally unnecessary but leaving the condenser open to a drying tube allows ethanol vapor to escape, driving equilibrium.
-
-
Monitoring: Check TLC. The carbamate spot (higher
) should convert to the sulfonylurea spot (lower , often streaks due to acidity). -
Isolation:
-
Method A (Precipitation): Cool the reaction to room temperature (or
C). Filter the precipitate, wash with cold toluene and then hexanes. -
Method B (Extraction): If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
-
-
Purification: Recrystallization from Acetonitrile or Ethanol is standard.
Data Analysis & Troubleshooting
Expected Yields & Solvent Effects[2][4]
| Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Toluene | 2–4 h | 85–95% | Best for precipitation workup. | |
| Acetone | 6–12 h | 60–75% | Slower; requires | |
| DMF | 1–2 h | 70–80% | Harder workup (aqueous wash required). | |
| Dioxane | 2–3 h | 80–90% | Good alternative to Toluene. |
Self-Validating Quality Control
-
IR Spectroscopy: Look for the disappearance of the ester carbonyl of the carbamate (~1740 cm⁻¹) and the appearance of two urea carbonyl bands (approx. 1650–1700 cm⁻¹) and sulfonyl bands (
cm⁻¹). -
NMR:
-
Diagnostic: The disappearance of the ethyl group protons (quartet/triplet) from the carbamate.
-
Product: Appearance of the Urea -NH- protons (often broad singlets > 8.0 ppm, exchangeable with
).
-
Workflow Visualization
Figure 2: Decision tree for the synthesis and isolation of sulfonylureas.
References
-
Review of Sulfonylurea Synthesis: S. M. Sondhi et al., "Recent Advances in the Synthesis of Sulfonylureas," European Journal of Organic Chemistry, 2023.
-
Carbamate Methodology: B. R. Babu et al., "Efficient synthesis of sulfonylureas from N-sulfonylcarbamates," Vietnam Journal of Science, Technology and Engineering, 2018.
-
Saccharin-Derived Precursors: H. T. Clarke et al., "Acid Ammonium o-Sulfobenzoate (Precursor Chemistry)," Organic Syntheses, Coll. Vol. 1, p. 495.[3]
-
Biological Mechanism & Context: "Sulfonylureas: Mechanism of Action and Clinical Use," Johns Hopkins Diabetes Guide, 2020.
Sources
experimental procedure for N-acylation of sulfonamides
An Application Guide to the N-Acylation of Sulfonamides: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The N-acylsulfonamide moiety is a cornerstone in modern medicinal chemistry, primarily for its role as a bioisostere of carboxylic acids, offering modulated physicochemical properties and enhanced metabolic stability.[1][2][3] This functional group is integral to the pharmacophore of numerous therapeutic agents, including antivirals, antibacterials, and anti-cancer drugs.[4][5][6] This document provides a comprehensive guide to the experimental procedures for the N-acylation of sulfonamides. We delve into the mechanistic principles underpinning common synthetic strategies and present a series of detailed, validated protocols suitable for laboratory application. The methodologies covered range from classical base-promoted acylations to modern catalytic and coupling-agent-mediated transformations, providing researchers with a robust toolkit for synthesizing this critical class of compounds.
Introduction: The Strategic Importance of N-Acylsulfonamides
The strategic incorporation of the N-acylsulfonamide group into drug candidates is driven by its unique electronic and structural properties. Unlike the parent sulfonamide, the N-acyl derivative exhibits pKa values between 3.5 and 4.5, which is comparable to that of carboxylic acids.[2][6] This acidity allows it to engage in similar hydrogen bonding interactions with biological targets as a carboxylate, but with the added benefits of increased stability against enzymatic hydrolysis and the potential for introducing a wider array of structural modifications.[1][2] The ability to fine-tune both biological activity and physicochemical properties through substitution on the acyl or sulfonyl portions makes the synthesis of N-acylsulfonamides a frequent and critical task in drug discovery programs.[2]
Mechanistic Considerations: The "Why" Behind the Synthesis
The N-acylation of a sulfonamide is fundamentally a nucleophilic substitution reaction at a carbonyl center. The sulfonamide nitrogen, while nucleophilic, is relatively unreactive due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, most synthetic strategies focus on either enhancing the nucleophilicity of the sulfonamide or increasing the electrophilicity of the acylating agent.
Enhancing Sulfonamide Nucleophilicity
The most direct method to increase the reactivity of the sulfonamide is through deprotonation. In the presence of a base, the sulfonamide (pKa ~10) is converted to its conjugate base, the sulfonamidate anion. This anion is a significantly more potent nucleophile and readily attacks electrophilic acyl sources. The choice of base is critical and depends on the reaction conditions and the sensitivity of the substrates. Common choices include tertiary amines like triethylamine (Et₃N) or pyridine, or stronger bases like sodium hydride (NaH) for less reactive systems.[4][7]
Activating the Acylating Agent
When using a carboxylic acid directly, an activating or "coupling" agent is required to convert the hydroxyl group of the acid into a better leaving group, thereby creating a highly electrophilic intermediate that is susceptible to nucleophilic attack by the sulfonamide. Alternatively, highly reactive acylating agents like acyl chlorides and anhydrides are often used, which do not typically require additional activation.
Lewis acids and Brønsted acids can also be used to activate the acylating agent (e.g., an anhydride).[2][5] The acid coordinates to a carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral sulfonamide.
Workflow: General Pathways to N-Acylsulfonamide Synthesis
The following diagram illustrates the primary strategies for activating the reaction partners in N-acylation of sulfonamides.
Caption: Core strategies for the N-acylation of sulfonamides.
Experimental Protocols
The choice of protocol depends on factors such as the nature of the starting materials, desired scale, and available equipment. Below are several robust and widely applicable methods.
Protocol 1: Classical Acylation with Acyl Chlorides/Anhydrides under Basic Conditions
This is the most traditional and often high-yielding method, relying on the activation of the sulfonamide via deprotonation.[4][8]
-
Principle: A base deprotonates the sulfonamide, increasing its nucleophilicity for attack on the highly electrophilic carbonyl carbon of an acyl chloride or anhydride.[4]
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)) at a concentration of 0.1-0.5 M.
-
Base Addition: Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes. For less reactive systems, a stronger base like sodium hydride (1.1 equivalents) in THF may be used, typically at 0 °C.
-
Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.1-1.2 equivalents) to the reaction mixture, typically dropwise via syringe, while maintaining the temperature (room temperature for Et₃N/pyridine, or 0 °C for NaH).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
Work-up: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.[4]
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.[4]
-
-
Causality Insight: The use of an excess of base ensures complete deprotonation of the sulfonamide and also neutralizes the HCl or carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Slow addition of the acylating agent helps to control any exotherm.
Protocol 2: Lewis Acid-Catalyzed Acylation
This method is particularly useful for milder conditions and avoids the use of strong bases. Various Lewis acids can be employed, with copper(II) triflate being highly efficient.[5]
-
Principle: The Lewis acid coordinates to the carbonyl oxygen of the anhydride or acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the neutral sulfonamide.[5][9]
-
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the sulfonamide (1.0 equivalent, e.g., 5 mmol), the acylating agent (acid anhydride or acyl chloride, 1.5 equivalents), and anhydrous dichloromethane (5 mL).[5]
-
Catalyst Addition: Add a catalytic amount of Cu(OTf)₂ (0.001 equivalents, 0.1 mol%).[5] Other metal triflates like Al(OTf)₃ or Fe(OTf)₃ can also be effective.[5]
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up & Purification: Upon completion, add silica gel directly to the reaction mixture and remove the solvent by rotary evaporation. This dry-loading method avoids an aqueous work-up. Purify the residue directly by column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether).[5]
-
-
Trustworthiness: This protocol tolerates a wide variety of functional groups, including esters, ketones, nitriles, and nitro groups, providing good to excellent yields.[5] The extremely low catalyst loading (0.1 mol%) makes it an efficient and cost-effective method.
Protocol 3: Acylation using Carboxylic Acids with Coupling Agents
-
Principle: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the sulfonamide.
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfonamide (1.0 equivalent), the carboxylic acid (1.5 equivalents), EDC (1.6 equivalents), and DMAP (1.5 equivalents) in an anhydrous solvent like DMSO or DCM (0.2-0.5 M).[3]
-
Reaction: Stir the solution at room temperature overnight (approximately 16 hours).[3]
-
Monitoring: Check for reaction completion using TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. If using DMSO, the product is typically isolated via preparative HPLC.[3]
-
-
Causality Insight: DMAP acts as an acyl transfer catalyst. It reacts with the active O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which accelerates the rate of acylation by the sulfonamide.
Mechanism: Lewis Acid Catalysis
The diagram below outlines the proposed catalytic cycle for the Cu(OTf)₂-mediated acylation of a sulfonamide with an acid anhydride.
Caption: Catalytic cycle for Cu(OTf)₂-mediated N-acylation.
Method Comparison and Data Presentation
The selection of an appropriate N-acylation method is crucial for success. The table below summarizes the key features of the described protocols.
| Method | Acylating Agent | Key Reagents | Typical Conditions | Advantages | Limitations |
| Protocol 1: Classical Basic | Acyl Chloride / Anhydride | Et₃N, Pyridine, or NaH | 0 °C to RT, 1-12 h | High yields, widely applicable, straightforward.[4] | Requires anhydrous conditions; base-sensitive functional groups may not be tolerated. |
| Protocol 2: Lewis Acid Catalyzed | Acyl Chloride / Anhydride | Cu(OTf)₂, Fe(OTf)₃ | RT, 12-18 h | Very mild, low catalyst loading, tolerates many functional groups, simple work-up.[5] | Metal triflates can be expensive; may be slower than basic methods. |
| Protocol 3: Coupling Agent | Carboxylic Acid | EDC, DMAP | RT, 12-18 h | Uses readily available carboxylic acids, avoids handling acyl halides.[3] | Stoichiometric coupling reagents required; purification to remove byproducts can be challenging. |
| Ultrasound-Assisted | Acetic Anhydride | None (neat) | RT, 15-60 min | Green chemistry approach, rapid, often solvent-free and catalyst-free.[4] | Limited to specific acylating agents (e.g., acetic anhydride), requires sonicator. |
| Sulfo-Click Reaction | Thioacid | Sulfonyl Azide, NaHCO₃ | RT, <10 min, aqueous | Extremely fast and efficient, high yields, simple implementation, green solvent (water).[10] | Requires synthesis of sulfonyl azide and thioacid precursors. |
Concluding Remarks
The N-acylation of sulfonamides is a versatile and essential transformation in synthetic and medicinal chemistry. The classical approach using acyl halides under basic conditions remains a reliable standard. However, for substrates with sensitive functional groups, Lewis acid-catalyzed methods offer a mild and highly effective alternative. For instances where only the carboxylic acid is available, modern coupling agents provide a direct and convenient route. Newer methodologies like ultrasound-assisted synthesis and sulfo-click chemistry offer green and highly efficient alternatives that can significantly streamline synthetic efforts. By understanding the principles behind each method, researchers can select the optimal conditions to successfully synthesize their target N-acylsulfonamides.
References
-
Haskins, C. et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry. Available at: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Chen, J. et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Berredjem, M. et al. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Medicinal Chemistry Research. Available at: [Link]
-
Bougheloum, A. et al. (2018). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
- Nikpassand, M., Zare, A., & Fard, M. T. (2010). N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition. E-Journal of Chemistry.
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Zare, A. et al. (2009). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Possible mechanism for N-acyl sulfonamide formation. ResearchGate. Available at: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Available at: [Link]
-
Zavadskyi, O. et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]
-
Amador, R. et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]
-
Chen, J. et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Acylsulfonamide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Cyanation Using Saccharin Precursors: A Case Study with the Analogous Thiocyanation Reagent
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stable and Effective Electrophilic Functionalization Reagents
The introduction of the nitrile (-CN) and thiocyanate (-SCN) moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. These functional groups can act as crucial pharmacophores, metabolic blockers, or versatile synthetic handles for further molecular elaboration. While traditional methods often rely on nucleophilic cyanide or thiocyanate sources, the development of electrophilic reagents has provided a complementary and powerful strategy for the cyanation and thiocyanation of a wide range of nucleophiles.[1] This approach, often referred to as a reactivity "umpolung," allows for the functionalization of electron-rich species such as enolates, indoles, and phenols.
This application note addresses the topic of electrophilic cyanation reagents derived from saccharin precursors. It is important to note that while the concept is highly attractive due to the stability and unique reactivity imparted by the saccharin backbone, a well-established, commercially available electrophilic cyanation reagent based on a simple N-cyano-saccharin structure is not prominently featured in the reviewed scientific literature. However, the closely related analogue, N-Thiocyanatosaccharin , is a well-documented, highly effective, and "bench-stable" electrophilic thiocyanation reagent.[2][3]
Therefore, this guide will provide a comprehensive overview of the synthesis, mechanism, and application of N-thiocyanatosaccharin as a case study. The principles, protocols, and mechanistic insights presented herein are directly translatable and provide a strong foundation for the potential development and application of analogous electrophilic cyanation reagents.
The Saccharin Scaffold: A Foundation for Electrophilic Reagent Design
Saccharin, a well-known artificial sweetener, possesses a unique bicyclic structure featuring a sulfonamide fused to a lactam. This framework offers several advantages for the design of electrophilic reagents:
-
Activation of the N-X Bond: The two electron-withdrawing groups (sulfonyl and carbonyl) on the saccharin nitrogen atom significantly polarize the bond to an attached functional group (e.g., -SCN), rendering the functional group highly electrophilic.
-
Excellent Leaving Group: The saccharin anion that is generated after the transfer of the electrophilic moiety is a stable, non-nucleophilic leaving group, which helps to drive the reaction forward and minimize side reactions.
-
Crystalline and Stable Reagents: N-substituted saccharin derivatives are often crystalline, high-melting solids, making them easy to handle, purify, and store compared to many other reactive electrophilic sources.[3]
-
Potential for Recyclability: The saccharin byproduct can potentially be recovered and reused, contributing to the sustainability of the synthetic protocol.[2]
These features have made N-substituted saccharins valuable reagents in organic synthesis, acting as sources of electrophilic halogens, trifluoromethylthiol groups, and, as we will discuss in detail, the thiocyanate group.[4]
Synthesis of N-Thiocyanatosaccharin: A Two-Step Protocol
N-Thiocyanatosaccharin is readily prepared from saccharin in a high-yielding, two-step sequence.[2][3]
Workflow for the Synthesis of N-Thiocyanatosaccharin
Caption: Synthetic pathway for N-Thiocyanatosaccharin.
Detailed Experimental Protocol: Synthesis of N-Thiocyanatosaccharin
Materials and Equipment:
-
Saccharin
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Potassium thiocyanate (KSCN)
-
Acetonitrile
-
Distilled water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step 1: Synthesis of N-Chlorosaccharin
-
To a solution of sodium hydroxide (1.0 equiv.) in water at 0 °C, add saccharin (1.0 equiv.) portion-wise with stirring until a clear solution is obtained.
-
Slowly add sodium hypochlorite solution (1.1 equiv.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford N-chlorosaccharin.
Step 2: Synthesis of N-Thiocyanatosaccharin
-
To a solution of N-chlorosaccharin (1.0 equiv.) in acetonitrile, add potassium thiocyanate (1.2 equiv.).
-
Stir the resulting suspension at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-thiocyanatosaccharin as a white solid. The overall yield for the two steps is typically around 71%.[2]
Applications in Electrophilic Thiocyanation: Scope and Protocols
N-Thiocyanatosaccharin has demonstrated broad applicability for the electrophilic thiocyanation of a variety of nucleophiles, including indoles, phenols, anilines, and β-keto esters.[2][3]
General Reaction Mechanism
The reaction proceeds via the attack of a nucleophile on the electrophilic sulfur atom of the thiocyanate group, with the concomitant departure of the stable saccharin anion.
Caption: General mechanism of electrophilic thiocyanation.
Protocol 1: Thiocyanation of Indoles
Indoles are readily thiocyanated at the C3 position using N-thiocyanatosaccharin.
Reaction Conditions:
| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Indole (1.0 equiv) | N-Thiocyanatosaccharin (1.1 equiv) | THF | Room Temp. | 0.5 - 2 | up to 99% |
| 2-Methylindole (1.0 equiv) | N-Thiocyanatosaccharin (1.1 equiv) | THF | Room Temp. | 1 | 95% |
| 5-Bromoindole (1.0 equiv) | N-Thiocyanatosaccharin (1.1 equiv) | THF | Room Temp. | 1.5 | 92% |
Data adapted from Wu, D. et al. (2018).[2]
Step-by-Step Protocol:
-
To a solution of the indole (0.2 mmol, 1.0 equiv.) in THF (1.0 mL) in a reaction tube, add N-thiocyanatosaccharin (0.22 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired 3-thiocyanatoindole.
Protocol 2: Thiocyanation of Phenols
The thiocyanation of phenols generally requires a Lewis acid promoter to enhance the electrophilicity of the reagent.
Reaction Conditions:
| Substrate | Reagent | Promoter | Solvent | Temperature | Time (h) | Yield (%) |
| Phenol (1.0 equiv) | N-Thiocyanatosaccharin (1.0 equiv) | Zn(BF₄)₂·xH₂O (0.2 equiv) | CHCl₃ | Room Temp. | 12 | 74% |
| 4-Methoxyphenol (1.0 equiv) | N-Thiocyanatosaccharin (1.0 equiv) | Zn(BF₄)₂·xH₂O (0.2 equiv) | CHCl₃ | Room Temp. | 12 | 85% |
| 2-Naphthol (1.0 equiv) | N-Thiocyanatosaccharin (1.0 equiv) | Zn(BF₄)₂·xH₂O (0.2 equiv) | CHCl₃ | Room Temp. | 12 | 91% |
Data adapted from Wu, D. et al. (2018).[2]
Step-by-Step Protocol:
-
To a solution of the phenol (0.2 mmol, 1.0 equiv.) and N-thiocyanatosaccharin (0.2 mmol, 1.0 equiv.) in chloroform (1.0 mL), add zinc tetrafluoroborate hydrate (0.04 mmol, 0.2 equiv.).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the thiocyanated phenol.
Safety and Handling Considerations
While N-thiocyanatosaccharin is a stable solid, it is an electrophilic reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. As with all cyanating and thiocyanating agents, care should be taken to avoid exposure to acidic conditions which could potentially release toxic hydrogen cyanide or hydrogen thiocyanate gas.
Future Outlook: Towards a Saccharin-Based Electrophilic Cyanation Reagent
The success of N-thiocyanatosaccharin provides a compelling blueprint for the development of an analogous electrophilic cyanation reagent (N-cyanosaccharin). The synthesis could potentially be achieved by reacting N-chlorosaccharin with a cyanide salt, such as silver cyanide, to facilitate the halide exchange. Such a reagent would be expected to exhibit similar stability and reactivity profiles, enabling the electrophilic cyanation of a wide array of nucleophiles. The development of such a reagent would be a valuable addition to the synthetic chemist's toolbox, offering a potentially safer and more user-friendly alternative to highly toxic cyanating agents like cyanogen bromide.
References
-
Silva, T. H., da Silva, J. G., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
-
Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1336-1340. [Link]
-
Wu, D., Qiu, J., Karmaker, P. G., Yin, H., & Chen, F. X. (2018). N-Thiocyanatosaccharin: A "Sweet" Electrophilic Thiocyanation Reagent and the Synthetic Applications. The Journal of Organic Chemistry, 83(3), 1576–1583. [Link]
-
Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1336-1340. [Link]
-
Wu, D., Qiu, J., Karmaker, P. G., Yin, H., & Chen, F. X. (2018). N-Thiocyanatosaccharin: A 'Sweet' Electrophilic Thiocyanation Reagent and the Synthetic Applications. (PDF) ResearchGate. [Link]
-
Szostak, M., & Szostak, R. (2016). N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry, 81(23), 12093–12103. [Link]
-
Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(60), 36571-36608. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Ticket ID: #TS-SCB-992 Status: Open Priority: Critical (Compound Stability) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
User Issue: "My compound degrades during aqueous workup and storage. NMR shows loss of the methyl ester peak, but the product isn't the simple carboxylic acid."
Technical Diagnosis: You are working with Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate . This molecule contains three reactive functionalities in close proximity:
-
Methyl Ester: Susceptible to hydrolysis.
-
Sulfonylcarbamate (
): An acidic moiety (pKa ~3.5–4.[1]5) that is significantly more acidic than a standard amide. -
Ortho-Substitution: The ortho relationship between the sulfamoyl group and the benzoate ester creates a high risk of intramolecular cyclization (neighboring group participation).
The Core Problem: While you suspect "hydrolysis" (interaction with water), the primary degradation pathway is often base-promoted cyclization to form an N-ethoxycarbonyl saccharin derivative, releasing methanol. This mimics hydrolysis (loss of methyl group) but results in a different scaffold.
Mechanism of Failure (Visualization)
To prevent degradation, you must understand the competing pathways. The diagram below illustrates why pH control is the single most critical factor for this molecule.
Figure 1: Competing degradation pathways.[2] Note that basic conditions trigger a rapid, irreversible cyclization (Red Path), often mistaken for simple hydrolysis.
Troubleshooting Guide (Q&A)
Category A: Workup & Isolation[3][4][5]
Q1: I used saturated Sodium Bicarbonate (
-
Root Cause: The sulfonylcarbamate proton is acidic (pKa ~4).
(pH ~8.5) is basic enough to deprotonate the nitrogen. -
Mechanism: Once deprotonated (
), the nitrogen acts as an intramolecular nucleophile, attacking the ortho-methyl ester. This rapidly forms the saccharin ring and ejects methoxide/methanol. -
Solution: Avoid all basic washes.
-
Correct Protocol: Quench reactions with dilute acid (e.g., 0.5 M HCl or 10% Citric Acid) to ensure the pH remains < 4. This keeps the nitrogen protonated and non-nucleophilic.
-
Q2: Can I remove solvents on the rotavap at 50°C?
-
Root Cause: Thermal instability of the carbamate linkage.
-
Mechanism: Sulfonylcarbamates are thermally labile. Excessive heat can cause decarboxylation, leading to the primary sulfonamide (
), losing the ethoxycarbonyl group. -
Solution: Keep water bath temperature below 35°C . Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.
Category B: Storage & Stability
Q3: The compound was pure yesterday, but after a week in the fridge, it contains 10% impurity. What happened?
-
Root Cause: "Fridge Hydrolysis" due to moisture condensation.
-
Mechanism: Standard refrigerators have high humidity. If the vial was not sealed under argon/nitrogen, moisture condensed. Even neutral water can slowly hydrolyze the highly activated ester or carbamate over time.
-
Solution:
-
Dry the compound thoroughly (high vacuum for 12h) before storage.
-
Store under an inert atmosphere (Argon) in a desiccator, preferably at -20°C.
-
Category C: Analytical Confusion
Q4: My LC-MS shows a mass of [M-32]. Is this hydrolysis?
-
Analysis:
-
Target MW:
-
Hydrolysis (Acid) MW:
(Loss of CH3, gain of H). -
Cyclization (Saccharin) MW:
(Loss of CH3OH).
-
-
Diagnosis: A loss of mass 32 corresponds to the loss of Methanol (
). This confirms cyclization , not simple hydrolysis. -
Action: This indicates your sample was exposed to base or heat during processing.
Standard Operating Procedures (SOPs)
SOP-01: Safe Aqueous Workup
Objective: Isolate the target sulfonylcarbamate without triggering cyclization.
| Step | Action | Rationale |
| 1 | Cool Down | Cool the reaction mixture to 0°C before quenching. |
| 2 | Acidic Quench | Pour mixture into 0.5 M HCl or 10% Citric Acid . |
| 3 | pH Check | Verify aqueous layer pH is 2–3 . Do NOT neutralize to pH 7. |
| 4 | Extraction | Extract immediately with cold Ethyl Acetate or DCM. |
| 5 | Washing | Wash organic layer with Brine (saturated NaCl). NO Bicarbonate. |
| 6 | Drying | Dry over anhydrous |
| 7 | Concentration | Evaporate solvent at < 30°C . |
SOP-02: Storage Conditions
| Parameter | Specification |
| Temperature | -20°C (Freezer) |
| Atmosphere | Inert (Argon/Nitrogen) |
| Container | Amber glass vial (protect from light) with Parafilm seal. |
| Desiccant | Store vial inside a secondary jar containing Drierite/Silica. |
Reference Data
Stability Profile
| Condition | Stability Rating | Predicted Half-Life | Primary Degradant |
| pH 1-3 (Acidic) | ⭐⭐⭐ High | Days/Weeks | Slow ester hydrolysis |
| pH 7 (Neutral) | ⭐⭐ Moderate | Hours/Days | Slow cyclization |
| pH > 8 (Basic) | ❌ Critical Failure | Minutes | Rapid Cyclization (Saccharin) |
| Heat (>60°C) | ❌ Critical Failure | Minutes | Decarboxylation |
References
-
Vertex AI Search. (2024). Stability of N-acyl sulfonamides in aqueous solution. Retrieved from 4
-
BenchChem Technical Support. (2025). Reducing Carbamates Hydrolysis During Sample Preparation. Retrieved from 5
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from 1[2]
-
NIH / PubMed Central. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from 6
-
BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from 3
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate Synthesis
Ticket ID: CHEM-SUP-83404 Subject: Yield Improvement & Troubleshooting for Sulfonylcarbamate Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield or purity issues in the synthesis of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate (CAS: 83404-84-6). This intermediate is critical in the production of sulfonylurea herbicides (e.g., Tribenuron-methyl analogs) and pharmaceutical precursors.
The standard synthetic route involves the N-acylation of Methyl 2-sulfamoylbenzoate with Ethyl Chloroformate under basic conditions. Low yields in this reaction are typically caused by three factors:
-
Moisture Sensitivity: Hydrolysis of ethyl chloroformate.
-
Competitive Side Reactions: O-acylation or bis-acylation due to poor temperature control.
-
Incomplete Precipitation: Improper pH control during the workup phase.
This guide provides a mechanistic breakdown, a validated protocol, and a troubleshooting decision tree to resolve these bottlenecks.
Module 1: Reaction Mechanism & Critical Parameters
To improve yield, you must control the equilibrium between the sulfonamide anion and the acylating agent.
The Chemistry
The reaction proceeds via a nucleophilic substitution at the carbonyl carbon of the ethyl chloroformate. The sulfonamide proton (
Key Mechanistic Insight: The sulfonamide nitrogen must be deprotonated to become sufficiently nucleophilic. However, if the base is too strong or the temperature too high, the resulting N-anion can attack a second molecule of chloroformate (bis-acylation) or the ester moiety of the benzoate ring (cyclization to saccharin derivatives).
Visualizing the Pathway
Figure 1: Reaction pathway showing the desired N-acylation and potential competing side reactions driven by excess heat or reagents.
Module 2: Optimization Protocol (The "How-To")
Do not rely on generic Schotten-Baumann conditions. Use this optimized anhydrous acetone/carbonate method for maximum yield (>85%).
Optimized Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Methyl 2-sulfamoylbenzoate | Substrate | 1.0 | Must be dry (vacuum dried).[1] |
| Ethyl Chloroformate | Reagent | 1.2 - 1.5 | Excess required to account for hydrolysis. |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Finely ground anhydrous powder is best. |
| Acetone | Solvent | 10-15 Vol | CRITICAL: Must be dry ( |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Purge with
. -
Slurry Formation: Charge Methyl 2-sulfamoylbenzoate (1.0 eq) and anhydrous
(1.5 eq) into dry Acetone. Stir at Room Temperature (RT) for 30 minutes to initiate deprotonation. -
Addition: Cool the mixture to
(Ice bath). Add Ethyl Chloroformate (1.2 eq) dropwise over 45-60 minutes.-
Why? Exothermic addition at RT promotes bis-acylation.
-
-
Reaction: Allow the mixture to warm to RT naturally, then heat to mild reflux (
) for 4-6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -
Workup (The Yield Maker):
-
Filter off inorganic salts (
, unreacted ) while warm. -
Concentrate the filtrate under reduced pressure to remove Acetone.[2]
-
Precipitation: Dissolve the residue in water. Slowly acidify with 2N HCl to pH 2-3 while stirring vigorously. The product will precipitate as a white solid.
-
Note: If an oil forms, induce crystallization by scratching the glass or seeding.[3]
-
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol if purity is
.
Module 3: Troubleshooting Center
Use this logic tree to diagnose specific failure modes in your experiment.
Interactive Troubleshooting Guide
Figure 2: Diagnostic logic tree for isolating synthesis failures.
Frequently Asked Questions (FAQ)
Q: Why is my product staying in the aqueous layer during workup?
A: The product is an acyl-sulfonamide, which is acidic (
Q: Can I use Pyridine instead of
Q: I see a spot on TLC that moves faster than my product. What is it?
A: This is likely the bis-acylated byproduct (
Q: Can I use Methyl Chloroformate instead? A: Yes, but you will obtain the methyl carbamate analog (Tribenuron-methyl precursor). The reactivity is similar, but methyl chloroformate is more volatile, so use a highly efficient condenser [5].
References
-
Asian Journal of Chemistry. (2006). Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones. (Demonstrates carbamate synthesis from sulfonamides using ethyl chloroformate/base).
-
BenchChem. (2025).[2][4] Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. (Details the protection of sulfonamides and acidic workup protocols). [2]
-
Google Patents. (2007). CN102718723A - Method for preparing tribenuron-methyl.[5] (Describes the specific reaction of ortho-methoxycarbonyl benzene sulfonamide with chloroformates).
-
ResearchGate. (2016). Syntheses from sulfonamides and electrophilic isocyanate or carbamates.[6] (Review of sulfonylurea and sulfonylcarbamate synthesis mechanisms).
-
Acta Crystallographica. (2009). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate.[7] (Structural analysis of related sulfamoylbenzoate derivatives).
Sources
- 1. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102718723A - Method for preparing tribenuron-methyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
removing unreacted ethyl chloroformate from reaction mixture
Welcome to the Technical Support Center for reactive intermediate management. As a Senior Application Scientist, I have designed this guide to address one of the most common yet critical challenges in organic synthesis: the safe and complete removal of unreacted ethyl chloroformate (ECF) from reaction mixtures.
Ethyl chloroformate is a highly versatile activating agent used extensively in mixed anhydride peptide coupling, amine protection, and esterification[Benchchem][1]. However, its high electrophilicity, volatility, and toxicity require rigorous quenching strategies to prevent downstream impurity formation and ensure operator safety. This guide provides the mechanistic causality behind standard quenching protocols, step-by-step methodologies, and troubleshooting solutions.
Part 1: Physicochemical Profiling of Ethyl Chloroformate
To effectively remove ECF, we must first understand its physical and chemical limitations. Attempting to remove ECF without understanding its reactivity profile often leads to product degradation or hazardous laboratory conditions.
Table 1: Key Properties of ECF and Implications for Removal
| Property | Value | Mechanistic Implication for Removal |
| Boiling Point | 93 °C | Evaporation requires heating, which risks thermal degradation of the product and unwanted side reactions. |
| Aqueous Hydrolysis (t½) | 31.5 min (at 25 °C) | Hydrolysis is slow in neutral water[PubChem][2]; necessitates basic or nucleophilic catalysis for rapid destruction. |
| Density | 1.14 g/cm³ | Sinks in aqueous layers; requires vigorous biphasic agitation to ensure the reagent reaches the reactive interface. |
| Toxicity (4h LC50) | 0.43 mg/L | Vapors are highly toxic[ECHA][3]; mandates closed-system quenching or strict fume hood operations rather than rotary evaporation. |
Part 2: Decision Matrix for ECF Quenching
Selecting the correct quenching strategy depends entirely on the stability of your target product and your reactor setup.
Decision matrix for selecting an ethyl chloroformate quenching strategy based on reaction conditions.
Part 3: Self-Validating Experimental Protocols
Do not rely on passive evaporation. The following protocols utilize chemical causality to actively destroy or sequester ECF, effectively transforming it into easily separable byproducts.
Protocol A: Biphasic Basic Hydrolysis (Standard Batch Scale-Up)
Causality: Base catalysis accelerates the hydrolysis of ECF, converting it into ethanol, carbon dioxide, and chloride salts. Because the reaction occurs at the organic-aqueous interface, agitation speed directly governs the destruction rate[NIHS][4].
-
Temperature Control: Cool the reaction mixture to <10 °C. Hydrolysis is exothermic, and controlling the temperature mitigates the release of toxic ECF vapors.
-
Base Addition: Slowly add a 1M aqueous solution of NaOH or saturated Na₂CO₃.
-
Agitation: Vigorously stir the biphasic mixture for 30–60 minutes.
-
Self-Validation Check: Monitor the reaction for gas evolution. The bubbling of CO₂ is a direct stoichiometric indicator that ECF is being actively destroyed. Once gas evolution ceases, the quench is complete.
-
Separation: Transfer to a separatory funnel and separate the layers. The organic layer is now safe for further concentration.
Protocol B: Nucleophilic Amine Scavenging (For Base-Sensitive Substrates)
Causality: If your product degrades in strong aqueous base, use a highly nucleophilic, water-soluble primary amine (like ethanolamine). The amine rapidly attacks the electrophilic carbonyl of ECF, forming a highly polar carbamate that partitions exclusively into the aqueous phase.
-
Scavenger Addition: Add 1.5 to 2.0 molar equivalents (relative to the estimated excess of ECF) of ethanolamine directly to the organic reaction mixture at 0–5 °C.
-
Incubation: Stir the mixture for 15–20 minutes.
-
Self-Validation Check: Perform a quick TLC of the mixture. You should observe a new, highly polar baseline spot corresponding to the formed carbamate, and the pungent odor of ECF should be completely absent.
-
Aqueous Wash: Wash the organic layer with 5% aqueous citric acid or brine. The excess ethanolamine and the carbamate byproduct will partition cleanly into the aqueous layer.
Protocol C: In-line Solid-Supported Scavenging (Continuous Flow)
Causality: In continuous flow or microreactor synthesis, offline aqueous workups can be entirely bypassed by routing the crude stream through immobilized nucleophiles[NIH][5].
-
Column Preparation: Pack a scavenger column with 10 equivalents of immobilized dimethylamine resin (QP-DMA).
-
Elution: Route the reactor outflow directly through the QP-DMA column at room temperature. The resin covalently captures unreacted ECF as a polymer-bound carbamate.
-
Self-Validation Check: Analyze the system outflow via ¹H NMR. The spectrum will show a complete absence of the characteristic ethyl quartet and triplet signals associated with ECF, confirming complete in-line removal.
Part 4: Troubleshooting & FAQs
Q: Why am I seeing diethyl carbonate as a byproduct in my reaction mixture? A: Diethyl carbonate forms when ECF reacts with ethanol (which can be a byproduct of ECF hydrolysis or present as a trace solvent impurity) under basic conditions. To prevent this side reaction, you must keep the reaction temperature strictly below 10 °C during the addition of reagents and throughout the quenching phase.
Q: Can I just remove unreacted ECF by rotary evaporation to save time? A: This is highly discouraged. ECF has a boiling point of 93 °C, making it difficult to remove without significant vacuum and heating. Heating unquenched ECF can lead to thermal degradation of your product, unwanted side reactions (like alkylation of sensitive functional groups), and severe safety hazards due to its high inhalation toxicity (4h LC50 = 0.43 mg/L)[ECHA][3]. Always quench chemically prior to concentration.
Q: My biphasic base quench is taking too long. How can I speed it up? A: The rate of a biphasic ECF quench is fundamentally limited by mass transfer and is highly sensitive to agitation[NIHS][4]. Because ECF resides in the organic phase and the hydroxide/carbonate resides in the aqueous phase, hydrolysis only occurs at the interface. Increase your stirring speed (RPM) to maximize the interfacial surface area, or add a phase-transfer catalyst if your product can tolerate it.
Q: I used aqueous ammonia to quench ECF, but I'm having trouble removing the byproduct during workup. Why? A: Quenching with ammonia forms ethyl carbamate (urethane). Ethyl carbamate is highly soluble in many organic solvents, making it difficult to partition cleanly into the aqueous phase during a standard wash. Furthermore, ethyl carbamate is a known carcinogen. We strongly recommend switching to Protocol B (ethanolamine or glycine); these amines form highly polar, hydroxylated or carboxylated carbamates that partition effortlessly into the aqueous layer.
References
-
National Center for Biotechnology Information. "Ethyl chloroformate | CID 10928." PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). "Ethyl chloroformate - Registration Dossier." Europa.eu. Available at: [Link]
-
National Institute of Health Sciences (NIHS). "Sakuramil S2 mock." Nihs.go.jp. Available at: [Link]
-
National Institutes of Health (NIH). "Straightforward, scalable, solution-phase synthesis of peptide bonds in flow." Nih.gov. Available at: [Link]
Sources
- 1. Ethyl Chloroformate | Reagent for Organic Synthesis [benchchem.com]
- 2. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echa.europa.eu [echa.europa.eu]
- 4. nihs.go.jp [nihs.go.jp]
- 5. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Cyclization of Sulfamoyl Benzoates to Saccharins
The intramolecular cyclization of sulfamoyl benzoates (e.g., methyl 2-sulfamoylbenzoate) to form the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core (saccharin) is a fundamental transformation in medicinal chemistry. While seemingly straightforward, this amidation reaction is highly sensitive to solvent choices, base strength, and ambient moisture.
As an application scientist, diagnosing failures in this workflow requires understanding the competing kinetic pathways: the desired intramolecular nucleophilic attack versus the undesired intermolecular ester hydrolysis. This guide provides the mechanistic causality, a validated troubleshooting framework, and a self-correcting standard operating procedure (SOP) to ensure high-yield cyclization.
Mechanistic Causality & Reaction Logic
The cyclization is driven by the deprotonation of the sulfonamide group to generate a highly active nucleophile. This nitrogen anion subsequently attacks the adjacent ester carbonyl, forming a tetrahedral intermediate that collapses to expel an alkoxide leaving group, yielding the saccharin ring[1].
However, the ester moiety is inherently vulnerable to nucleophilic attack by external hydroxide ions. If water is present in the reaction matrix, hydroxide-mediated saponification outcompetes the intramolecular cyclization, resulting in the dead-end formation of 2-sulfamoylbenzoic acid[2].
Figure 1: Mechanistic pathway of base-catalyzed cyclization to saccharin.
Troubleshooting FAQs
Q: My reaction stalls with significant unreacted methyl 2-sulfamoylbenzoate. How do I drive it to completion?
A: Incomplete conversion usually stems from insufficient deprotonation of the sulfonamide. The equilibrium must strongly favor the sulfonamide anion. If you are using a weak base (like
Q: LC-MS shows a mass corresponding to 2-sulfamoylbenzoic acid instead of saccharin. What went wrong? A: You have triggered the ester hydrolysis side-reaction[2]. This occurs when aqueous bases (e.g., NaOH) or wet solvents are used. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the methoxide ion, leaving a carboxylate. A carboxylate is a poor electrophile, preventing any subsequent ring closure. Solution: Maintain strictly anhydrous conditions. Using NaOMe in methanol ensures that any competing intermolecular transesterification is degenerate (methyl ester to methyl ester), preserving the electrophile for the desired intramolecular cyclization[3].
Q: I have successfully formed the saccharin sodium salt, but my isolated yield is terribly low after workup. How can I improve recovery?
A: Saccharin is highly acidic for a neutral organic molecule, possessing a
Figure 2: Logical troubleshooting workflow for common cyclization failures.
Quantitative Condition Analysis
To select the optimal reaction environment, compare the empirical outcomes of various base/solvent systems. The data below illustrates why anhydrous alkoxide systems are the industry standard for this specific transformation.
Table 1: Optimization of Base and Solvent Conditions for Cyclization
| Base System | Solvent Environment | Conditions | Predominant Outcome | Typical Yield |
| NaOH (aq) | Reflux, 2h | Ester Hydrolysis (2-Sulfamoylbenzoic acid) | < 10% | |
| DMF | 80°C, 12h | Incomplete conversion / Mixed impurities | 40 - 50% | |
| NaOMe (1.5 eq) | Anhydrous MeOH | Reflux, 4h | Clean cyclization to Saccharin sodium | > 90% |
| t-BuOK (1.2 eq) | Anhydrous THF | rt, 6h | Clean cyclization, rapid conversion | 85 - 95% |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes an anhydrous alkoxide methodology to guarantee cyclization while preventing hydrolysis. The procedure includes built-in validation checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.
Step 1: System Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with inert gas (
Step 2: Reagent Loading Suspend methyl 2-sulfamoylbenzoate (1.0 equiv) in anhydrous methanol (approximately 10 mL per gram of substrate). Validation Checkpoint: The starting material will likely remain partially undissolved, presenting as a cloudy suspension.
Step 3: Base Addition Slowly add a commercial solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 1.5 equiv) dropwise at room temperature. Causality: Slow addition prevents localized exothermic degradation. The strong base quantitatively deprotonates the sulfonamide, initiating the intramolecular attack[1]. Validation Checkpoint: Within 15–30 minutes, the suspension should transition into a clear, homogeneous solution as the highly soluble sodium saccharin salt forms. If the mixture remains heavily turbid, the base may be degraded (quenched by moisture).
Step 4: Cyclization Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexanes/EtOAc 1:1) or LC-MS.
Step 5: Solvent Removal Once conversion is confirmed >95%, cool the flask to room temperature and concentrate the mixture under reduced pressure to remove the methanol. Causality: Removing the organic solvent prevents the final product from remaining partitioned in the liquid phase during the aqueous workup.
Step 6: Aqueous Reconstitution & Acidification
Dissolve the crude sodium saccharin residue in a minimal amount of ice-cold distilled water. Place the flask in an ice bath (0–5°C). Slowly add concentrated HCl (37%) dropwise while stirring vigorously until the pH reaches < 1.0.
Causality: Because the
Step 7: Isolation Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold water (2 x 5 mL) to remove residual NaCl, and dry in a vacuum oven at 50°C overnight.
References
-
1, Journal of Medicinal Chemistry, PMC - NIH. 2.3, The Journal of Organic Chemistry, ACS Publications.
Sources
optimizing solvent selection for sulfamoyl benzoate acylation
Technical Support Center: Optimizing Solvent Selection for Sulfamoyl Benzoate Acylation
Topic: Optimizing Solvent Selection for Sulfamoyl Benzoate Acylation Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals
Core Directive & Technical Overview
The Challenge:
The acylation of sulfamoyl benzoates (converting
-
Non-polar solvents (DCM, Toluene) minimize hydrolysis of sensitive acyl chlorides but often fail to dissolve the polar sulfamoyl benzoate substrate.
-
Polar aprotic solvents (DMF, DMSO) offer excellent solubility but are difficult to remove (high boiling points) and can lead to difficult aqueous work-ups or side reactions.
This guide provides an evidence-based framework for navigating these variables to achieve high yields and purity.
Troubleshooting Guide & FAQs
Q1: My sulfamoyl benzoate precipitates immediately upon adding the non-polar solvent (DCM/Toluene), leading to incomplete conversion. How do I fix this?
Diagnosis: This is a classic solubility-limited kinetic stall. The sulfamoyl moiety is highly polar. In non-polar media, the substrate aggregates or crystallizes, preventing the base (e.g., pyridine/TEA) from effectively deprotonating the sulfonamide nitrogen.
Corrective Action:
-
Switch to "Bridge" Solvents: Replace DCM with Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents possess a moderate dielectric constant (
) and ether oxygens that coordinate to the sulfonamide protons, disrupting intermolecular hydrogen bonding and enhancing solubility without the work-up penalty of DMF. -
Cosolvent Strategy: If you must use a non-polar solvent (e.g., to precipitate the product directly), add 10-20% Acetonitrile (MeCN) . MeCN is miscible with non-polar organics but sufficiently polar to solvate the reactive intermediate.
Q2: I am observing significant hydrolysis of my acyl chloride/anhydride, even when using "dry" solvents.
Diagnosis: Sulfonamide N-acylation is slower than amine acylation due to the electron-withdrawing sulfonyl group (reduced nucleophilicity). Extended reaction times increase the window for moisture ingress to hydrolyze the acylating agent. Furthermore, hygroscopic solvents like THF can absorb atmospheric water rapidly.
Corrective Action:
-
Solvent Drying: Ensure THF or MeCN is distilled or dried over molecular sieves (3Å or 4Å) immediately before use.
-
The "Inverse Addition" Protocol: Do not add the acyl chloride to the sulfonamide solution. Instead, pre-mix the sulfonamide and base (usually with a nucleophilic catalyst like DMAP) to form the activated sulfonamide anion first. Then, add this mixture to the acyl chloride solution. This ensures the acyl chloride always encounters the active nucleophile rather than waiting in solution.
-
Alternative Solvent: Switch to Isopropyl Acetate (iPrOAc) . It dissolves water poorly compared to THF, providing a kinetic barrier to hydrolysis in biphasic or open-air conditions [1].
Q3: The reaction works in DMF, but I cannot remove the solvent during work-up, and water washes cause emulsions.
Diagnosis: DMF has a high boiling point (153°C) and is miscible with water, often dragging the organic product into the aqueous phase or creating stable emulsions due to density matching.
Corrective Action:
-
The "Green" Replacement: Substitute DMF with N-Methyl-2-pyrrolidone (NMP) only if necessary, but preferably switch to Acetonitrile (MeCN) . MeCN dissolves most sulfamoyl benzoates at reflux and can be easily removed by rotary evaporation (
82°C). -
Work-up Optimization: If you must use DMF, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 5% LiCl solution instead of water. The high ionic strength of LiCl forces DMF out of the organic layer and into the aqueous phase, breaking emulsions [2].
Q4: How do I select a solvent that complies with Green Chemistry standards for scale-up?
Diagnosis: DCM and DMF are flagged solvents in pharmaceutical manufacturing due to toxicity and environmental persistence.
Corrective Action:
-
Primary Recommendation: 2-MeTHF . It is derived from renewable resources (corn cobs/bagasse), has higher stability than THF, and separates cleanly from water (unlike THF), simplifying work-up.
-
Secondary Recommendation: Ethyl Acetate (EtOAc) or Isopropyl Acetate . These are Class 3 (low toxicity) solvents. While solubility might be lower than DCM, heating to 50-60°C often resolves the issue.
Optimized Experimental Protocol
Protocol: DMAP-Catalyzed N-Acylation in 2-MeTHF
Rationale: This protocol uses 2-MeTHF for its green profile and solubility balance. DMAP is essential to generate the reactive
Materials:
-
Sulfamoyl benzoate substrate (1.0 equiv)
-
Acyl chloride (1.2 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv) - Acts as the proton scavenger
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Nucleophilic catalyst
-
Solvent: Anhydrous 2-MeTHF (0.2 M concentration relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add the sulfamoyl benzoate, DMAP, and TEA to the 2-MeTHF. Stir at Room Temperature (RT) for 10 minutes. Note: The solution may remain slightly cloudy; this is acceptable.
-
Acylation: Cool the mixture to 0°C. Add the acyl chloride dropwise over 5 minutes.
-
Observation: A white precipitate (TEA·HCl salts) should form immediately.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS.
-
Quench & Work-up:
-
Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (MeOH/DCM gradient).
Data Presentation: Solvent Selection Matrix
| Solvent | Dielectric Constant ( | Solubility of Sulfamoyl Benzoate | Ease of Removal | Green Score | Recommendation |
| DCM | 8.9 | Moderate | Excellent | Poor (Toxic) | Avoid for scale-up |
| THF | 7.5 | Good | Good | Moderate | Standard Lab Use |
| 2-MeTHF | 7.0 | Good | Good | Excellent | Top Choice |
| Acetonitrile | 37.5 | High | Excellent | Good | Best for polar substrates |
| DMF | 36.7 | Very High | Poor | Poor | Last Resort |
| Toluene | 2.4 | Low | Moderate | Good | Only for highly lipophilic analogs |
Mandatory Visualization
Diagram 1: Mechanistic Pathway & Solvent Influence
Caption: The catalytic cycle showing the role of DMAP and Base. Polar solvents stabilize the charged N-acylpyridinium intermediate (Center), accelerating the reaction.
Diagram 2: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on substrate solubility and green chemistry requirements.
References
-
BenchChem. (2025).[2][4][5] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from
-
Massah, A. R., et al. (2007).[6] A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid. TÜBİTAK Academic Journals. Retrieved from
-
Tang, J., et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online. Retrieved from
-
GlaxoSmithKline. (2025).[7] Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Retrieved from
-
Google Patents. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides. US9725409B2. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sulfamoyl Benzoates
Welcome to the technical support center for sulfamoyl benzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of temperature control during these critical reactions. Sulfamoyl benzoates are vital intermediates in medicinal chemistry, and achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the causal relationships between temperature, reaction kinetics, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to sulfamoyl benzoates, and where is temperature control most critical?
A1: There are two predominant pathways for synthesizing sulfamoyl benzoates, each with distinct temperature-sensitive steps.
-
The Chlorosulfonation Route: This classic multi-step approach begins with an existing benzoic acid derivative. It involves:
-
Chlorosulfonation: Electrophilic substitution of a benzoic acid with chlorosulfonic acid. This step typically requires elevated temperatures to proceed at a reasonable rate, but excessive heat can cause decomposition.[3][4]
-
Amination: Reaction of the resulting sulfonyl chloride with an amine (or ammonia source) to form the sulfonamide. This is often performed at room temperature or below , as sulfonyl chlorides are susceptible to hydrolysis and decomposition.[4][5]
-
Esterification: Conversion of the carboxylic acid to a benzoate ester. The temperature depends on the chosen method (e.g., Fischer esterification, reaction with alkyl halides).
-
-
The Coupling Route: This more modern approach involves coupling a pre-functionalized aromatic ring with a source of the sulfamoyl group.
-
Nucleophilic Aromatic Substitution (SNAr): A typical example is the reaction of a halo-benzoate (e.g., a chlorobenzoate) with sodium aminosulfinate. This reaction requires moderate heating, typically in the 40-65°C range , to drive the reaction to completion without significant byproduct formation.[6][7][8][9]
-
The most critical stages for temperature control are the chlorosulfonation step in the first route, where a balance must be struck between reaction rate and thermal decomposition, and the amination/sulfonate ester formation steps, where low temperatures are often required to prevent side reactions and degradation of the reactive sulfonyl chloride intermediate.[5][10]
Diagram: Synthetic Pathways & Temperature-Critical Steps
Caption: A decision tree for troubleshooting low yields.
Problem: High Impurity Profile
Temperature mismanagement is a primary driver of impurity formation. Consult the table below to identify potential side products based on your reaction conditions.
| Impurity Type | Likely Formation Step | Causal Temperature Condition | Prevention Strategy |
| Sulfonic Acid | Amination / Sulfonylation | Reaction temperature too high, allowing hydrolysis from trace moisture. [5] | Run reaction at 0°C under an inert, anhydrous atmosphere. Use anhydrous solvents. |
| Di-sulfonated Amine | Amination (with primary amines) | Uncontrolled exotherm upon adding sulfonyl chloride. | Add the sulfonyl chloride slowly at low temperature (0°C) to maintain control. [5] |
| Elimination Products (Alkenes) | Sulfonylation of 2°/3° Alcohols | Elevated temperature with a sterically hindered base. | Use a non-hindered base and maintain low temperatures (0°C to RT). [5] |
| Hydrolyzed Ester | SNAr Coupling | Temperature > 65°C, especially with prolonged reaction times or presence of water. | Maintain reaction temperature within the 40-65°C range. [7][8]Ensure all reagents and solvents are anhydrous. |
| Ring-Chlorinated Byproducts | Chlorosulfonation | Excessively high temperatures or prolonged heating. | Lower the reaction temperature and monitor closely to stop the reaction upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonate Ester Formation from a Phenol
This protocol emphasizes temperature control to maximize yield and purity.
-
Preparation: In a flame-dried, three-neck round-bottom flask under a positive pressure of dry nitrogen, dissolve the phenolic starting material (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Place the flask in an ice/water bath and stir for 15 minutes until the internal temperature stabilizes at 0°C.
-
Reagent Addition: In a separate flask, dissolve the sulfamoyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour after the addition is complete.
-
Warming & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 2-12 hours). [5]6. Work-up: Quench the reaction by adding cold, dilute HCl (1M). Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry. [Link]
- CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
-
Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases (Supporting Information). The Royal Society of Chemistry. [Link]
- CN105503666A - Method for conveniently synthesizing 2-methoxy-5-sulfamoyl methyl benzoate.
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry. [Link]
-
Other Reactions of Phenol. (2023). Chemistry LibreTexts. [Link]
-
The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]
-
Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (2019). ResearchGate. [Link]
-
2-Sulfamoylbenzoic acid. PubChem. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). The Organic Chemistry Tutor. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
- CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
Sources
- 1. exsyncorp.com [exsyncorp.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 8. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
🔬 N-Acyl Sulfonamide Synthesis: Technical Support Center
The following guide is structured as an interactive Technical Support Center for researchers encountering difficulties in the N-acylation of sulfonamides.
Current Status: ONLINE Agent: Senior Application Scientist Ticket Scope: Troubleshooting low conversion, byproduct formation, and mechanistic failures in Sulfonamide N-Acylation.
🎫 TICKET #001: "My reaction is stuck at <10% conversion."
User Report: "I am trying to couple a primary sulfonamide with a carboxylic acid using EDC/NHS, but I'm mostly recovering starting material. The sulfonamide seems completely inert."
Diagnosis: Nucleophilic Insufficiency.
You are treating a sulfonamide like a standard amine. It is not. The sulfonyl group (
-
Data Point: A typical amine has a
. A primary sulfonamide has a . -
The Consequence: The neutral sulfonamide nitrogen is a terrible nucleophile. It struggles to attack the activated ester (O-acylisourea) generated by EDC.
The Fix: DMAP Catalysis (The Nucleophilic Turbocharger) You must switch from a "Base-Assisted" mechanism to a "Nucleophilic Catalysis" mechanism. Adding 10-20 mol% of 4-Dimethylaminopyridine (DMAP) is mandatory here.
Mechanistic Logic: DMAP is a stronger nucleophile than the sulfonamide but a better leaving group than the activated ester. It attacks the acyl donor first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is positively charged and electrophilic enough to force the sluggish sulfonamide to attack.
Figure 1: The DMAP catalytic shunt.[1] By forming the N-acylpyridinium species, DMAP lowers the activation energy required for the poor nucleophile (sulfonamide) to react.
🎫 TICKET #002: "I have a stubborn white precipitate that isn't my product."
User Report: "Using DCC or EDC to couple my acid and sulfonamide. The reaction turned cloudy. NMR shows the alkyl groups of the coupling agent are attached to my acid!"
Diagnosis: N-Acylurea Rearrangement (The "Dead-End" Trap). This is the classic failure mode of carbodiimide coupling with poor nucleophiles.
-
The acid reacts with EDC/DCC to form the O-acylisourea (Active).
-
Because your sulfonamide is slow to attack (see Ticket #001), the O-acylisourea hangs around too long.
-
It undergoes an intramolecular
acyl migration. -
Result: You form a stable, unreactive N-acylurea byproduct.
The Fix:
-
Switch Reagents: If possible, use CDI (Carbonyldiimidazole) . The intermediate imidazolide is less prone to rearrangement than the O-acylisourea.
-
The "Fast Attack" Protocol: If you must use EDC, you must ensure the sulfonamide attacks faster than the rearrangement occurs.
-
Add DMAP: As per Ticket #001, this shuttles the acyl group away from the dangerous O-acylisourea form immediately.
-
Order of Addition: Pre-activate the acid with EDC/DMAP for 5 minutes, then add the sulfonamide.
-
Troubleshooting Decision Tree:
Figure 2: The Kinetic Partition. Without a catalyst (DMAP) to accelerate the productive path, the O-acylisourea rearranges to the thermodynamically stable N-acylurea waste product.
🎫 TICKET #003: "Standard methods failed. What is the 'Nuclear Option'?"
User Report: "My sulfonamide is sterically hindered (or the acid is). Acid chlorides decompose, and EDC yields nothing."
Diagnosis: Methodological Ceiling Reached. Standard nucleophilic substitutions fail when steric bulk prevents the approach of the weak nucleophile.
The Fix: Copper-Catalyzed Cross-Coupling.
Move away from standard organic acylation to metal-catalyzed cross-coupling. Copper triflate—
Protocol (Cu-Catalyzed):
-
Catalyst:
(1–5 mol%). -
Acyl Donor: Acid Anhydride or Acyl Chloride (1.2 equiv).
-
Solvent: Dichloromethane or Acetonitrile.[3]
-
Conditions: Room temperature to 40°C.
Comparison of Methods:
| Feature | Acid Chloride/Base | EDC/DMAP | Cu(OTf)₂ Catalysis |
| Primary Risk | Hydrolysis (moisture) | N-Acylurea formation | Catalyst poisoning |
| Reactivity | High | Moderate | High |
| Steric Tolerance | Low | Low | High |
| Byproducts | HCl salts | Urea precipitates | Copper salts (wash away) |
📚 References & Grounding[4][5]
In-Text Citations & Evidence:
-
The Reactivity Problem: The low nucleophilicity of sulfonamides necessitates the use of DMAP to form the reactive acylpyridinium salt, a concept foundational to nucleophilic catalysis [1].
-
Metal Catalysis: The use of Copper(II) triflate (
) has been validated to catalyze the acylation of sulfonamides with anhydrides and chlorides under mild conditions, overcoming the limitations of poor nucleophilicity [2]. -
Alternative Reagents: N-acylbenzotriazoles have been identified as stable, neutral acylating agents that avoid the acidic byproducts of acyl chlorides, useful for sensitive substrates [3].
Reference List:
-
DMAP Catalysis Mechanism: Berry, D. J., et al. "Catalysis by 4-dialkylaminopyridines." Arkivoc 2001.1 (2001): 201-226.[1] Link
-
Copper Catalysis: Zhang, Y., et al. "Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides." Synthetic Communications 45.2 (2015): 190-198. Link
-
Benzotriazole Method: Katritzky, A. R., et al. "N-Acylation of sulfonamides using N-acylbenzotriazoles."[4] Arkivoc 2004.12 (2004): 14-22.[4] Link
Sources
Validation & Comparative
Structural Characterization of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
A Comparative Guide to NMR Solvent Systems and Purity Assays
Executive Summary & Molecule Context[1][2][3][4][5]
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is a critical sulfonylcarbamate intermediate, frequently utilized in the synthesis of sulfonylurea herbicides (e.g., analogs of tribenuron or metsulfuron) and saccharin derivatives. Its structural integrity is defined by three distinct moieties: the ortho-substituted benzoate core , the sulfonylcarbamate linker (
This guide compares the "performance" of analytical workflows for this molecule, specifically focusing on:
-
Spectral Resolution: The critical impact of solvent selection (
vs. ) on the diagnostic sulfonylcarbamate proton. -
Quantification Strategy: A performance comparison between Quantitative NMR (qNMR) and HPLC for purity assessment.
Theoretical Framework & Structural Logic
To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments. The sulfonylcarbamate linker is the most sensitive region due to the acidity of the
2.1 Structural Assignment Map[1]
Figure 1: Structural decomposition for NMR assignment.[2]
Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)
The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic
3.1 The "Invisible Proton" Phenomenon
In non-polar solvents like Chloroform-d (
3.2 Spectral Data Comparison Table
| Proton Group | Multiplicity | Shift in | Shift in | Performance Note |
| Ar-H (Ortho to | Doublet / Multiplet | 8.05 – 8.15 | 8.00 – 8.10 | Deshielded by sulfonyl group. |
| Ar-H (Ortho to | Doublet / Multiplet | 7.60 – 7.70 | 7.75 – 7.85 | |
| Ar-H (Meta/Para) | Multiplets | 7.55 – 7.75 | 7.60 – 7.80 | Often overlapping. |
| Broad Singlet | 8.5 – 9.5 (Variable) | 11.5 – 12.5 (Sharp) | CRITICAL: | |
| Quartet ( | 4.15 – 4.25 | 4.05 – 4.15 | Diagnostic quartet. | |
| Singlet | 3.90 – 3.95 | 3.80 – 3.85 | Sharp singlet, good for integration ref. | |
| Triplet ( | 1.20 – 1.30 | 1.10 – 1.20 | Diagnostic triplet. |
Expert Insight: If your goal is structural confirmation,
is the superior alternative . The appearance of the sharp singlet >11.0 ppm confirms the integrity of thelinkage, ruling out hydrolysis to the sulfonamide ( ) which typically resonates further upfield (~7.5-8.0 ppm in DMSO).
Performance Comparison: Purity Assays (qNMR vs. HPLC)
For development professionals, determining the purity of this intermediate is vital.[3] Below is an objective comparison of Quantitative NMR (qNMR) versus High-Performance Liquid Chromatography (HPLC).
4.1 Comparative Matrix
| Feature | qNMR (Absolute Method) | HPLC-UV (Relative Method) |
| Reference Standard | Not Required for analyte. Only a generic internal standard (e.g., TCNB, Maleic Acid) is needed. | Required. Requires a high-purity standard of the specific molecule to determine Response Factors. |
| Response Factor | Uniform (1:1 proton response). | Variable (depends on UV extinction coefficient |
| Speed | Fast (< 20 mins sample prep + acq). | Slow (Method development + equilibration + run time). |
| Precision | ~1.0% (Standard), <0.5% (Optimized). | <0.5% (High precision). |
| Limit of Detection | Moderate (mM range). | Excellent (nM range). |
| Suitability | Best for Potency/Assay calculation of early intermediates. | Best for Impurity Profiling (detecting trace side products). |
4.2 Workflow Visualization
Figure 2: Decision workflow for purity analysis.
Experimental Protocols
5.1 Protocol A: Structural Elucidation (DMSO-d6)
Use this protocol for confirming identity and checking the sulfonylcarbamate linkage.
-
Sample Preparation: Weigh ~10-15 mg of this compound into a clean vial.
-
Solvation: Add 0.6 mL of
(99.9% D). Cap and vortex until fully dissolved.-
Note: Ensure the DMSO is dry; water peaks (~3.33 ppm) can obscure the methyl ester signal if large.
-
-
Acquisition Parameters:
-
Pulse Angle:
(for standard 1D). -
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
-
Scans (ns): 16 or 32 (sufficient for >10 mg).
-
Temperature: 298 K (
).
-
5.2 Protocol B: qNMR Purity Assay
Use this protocol to determine the absolute weight % purity without a reference standard of the analyte.
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity trace-cert). Ensure the IS peaks do not overlap with the analyte's methyl ester (3.8 ppm) or ethyl quartet (4.1 ppm).
-
Gravimetry:
-
Weigh exactly
mg of Analyte ( ). -
Weigh exactly
mg of Internal Standard ( ). -
Record weights to 0.001 mg precision.
-
-
Acquisition (Critical Steps):
-
Relaxation Delay (
): Must be of the slowest relaxing proton (typically 30-60 seconds for accurate integration). -
Pulse Angle:
. -
Processing: Use exponential window function (lb = 0.3 Hz) and careful baseline correction.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.[2][4][5]
References
-
General Sulfonylurea Synthesis & Characterization
-
BenchChem. (2025). Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. Retrieved from
-
-
Solvent Effects in Sulfonamides
-
Abraham, R. J., et al. (2008). Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry.
-
-
qNMR Methodology
-
Spectral Data Validation
-
NIST Chemistry WebBook. (2025). Methyl 2-(aminosulfonyl)benzoate (Analogous Core Data). SRD 69.[7] Retrieved from
-
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Methyl 2-[(ethoxycarbonyl)amino]benzoate | C11H13NO4 | CID 695047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ymdb.ca [ymdb.ca]
- 7. Methyl 2-(aminosulfonyl)benzoate [webbook.nist.gov]
- 8. almacgroup.com [almacgroup.com]
Technical Assessment: 13C NMR Characterization of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Executive Summary
Product Identity: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate Primary Application: Key intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives. Analytical Challenge: Distinguishing the "open-chain" carbamate form from its cyclized saccharin isomers and non-acylated precursors.
This guide provides a comparative technical assessment of the 13C NMR chemical shifts for this compound. Unlike standard spectral lists, this document focuses on the diagnostic utility of specific resonances to validate structural integrity during drug development and agrochemical synthesis.
Part 1: Structural Elucidation & Assignment Strategy
The structural integrity of this compound relies on identifying three distinct chemical environments: the aromatic core , the sulfonylcarbamate moiety , and the methyl ester .
Characteristic 13C NMR Resonances (DMSO-d6)
The following table synthesizes characteristic chemical shifts based on sulfonylcarbamate chemistry and ortho-substituted benzoate derivatives.
| Carbon Environment | Label | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Significance |
| Carbonyl (Ester) | C-9 | 167.5 – 169.0 | C_quat | Distinguishes acyclic ester from cyclic saccharin ketone. |
| Carbonyl (Carbamate) | C-11 | 150.5 – 153.0 | C_quat | CRITICAL: Confirms N-acylation. Absent in precursor. |
| Aromatic C-SO2 | C-1 | 136.0 – 138.5 | C_quat | Deshielded by sulfonyl group. |
| Aromatic C-COOMe | C-2 | 129.0 – 131.0 | C_quat | Ortho-substitution effect visible here. |
| Aromatic CH | C-3 to C-6 | 128.0 – 134.0 | CH | Typical ABCD aromatic pattern. |
| Ethoxy CH2 | C-12 | 62.0 – 64.0 | CH2 | Confirms ethyl carbamate presence. |
| Methoxy CH3 | C-10 | 52.5 – 53.5 | CH3 | Diagnostic for methyl ester. |
| Ethoxy CH3 | C-13 | 14.0 – 14.5 | CH3 | Terminal alkyl signal. |
Technical Note: Solvent choice heavily influences the Sulfonylcarbamate Carbonyl (C-11). In CDCl3 , this signal may broaden or shift upfield due to hydrogen bonding dynamics. DMSO-d6 is recommended for sharp, distinct quaternary signals.
Part 2: Comparative Performance Analysis
To validate the "performance" of your synthesis (i.e., yield and purity), you must compare the product's spectrum against its potential impurities and derivatives.
Comparison vs. Precursor (Methyl 2-sulfamoylbenzoate)
The primary impurity is often the unreacted sulfonamide.
-
The Differentiator: The Carbamate Carbonyl (C-11) at ~151 ppm and the Ethoxy signals (63, 14 ppm) are absent in the precursor.
-
Shift Logic: The N-acylation of the sulfonamide exerts a minimal effect on the aromatic ring carbons (<1 ppm) but introduces entirely new aliphatic and carbonyl zones.
Comparison vs. Cyclized Alternative (Saccharin)
Under basic conditions or high heat, the compound may cyclize to form Saccharin (or N-ethoxycarbonyl saccharin), losing methanol.
| Feature | Target Compound (Open Chain) | Saccharin (Cyclic Imide) |
| Carbonyl Count | Two (168 ppm & 151 ppm) | One or Two (Imide C=O ~158-160 ppm) |
| Methoxy Signal | Present (~53 ppm) | Absent (Loss of MeOH) |
| Symmetry | Asymmetric ester/carbamate | Rigid bicyclic system |
Part 3: Experimental Protocol & Workflow
Sample Preparation (Self-Validating)
-
Solvent: Dissolve 20-30 mg of sample in 0.6 mL DMSO-d6 .
-
Reasoning: Sulfonylcarbamates are acidic (pKa ~4-5). DMSO stabilizes the protonated form and prevents aggregation, ensuring sharp peaks.
-
-
Reference: Use the central DMSO septet (39.5 ppm) as the internal standard. Avoid TMS if possible to prevent signal overlap in the aliphatic region.
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Critical: Quaternary carbons (C-1, C-2, C-9, C-11) have long T1 relaxation times. A short D1 will suppress the diagnostic Carbonyl signals, leading to false negatives.
-
-
Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons).
Diagnostic Workflow
The following diagram illustrates the logical flow for using 13C NMR to verify the synthesis of the target compound from its precursor.
Figure 1: Decision tree for structural verification using diagnostic 13C NMR chemical shift zones.
References
-
Vertex AI Search. (2023). 13C NMR chemical shifts of sulfonyl carbamates and benzoates. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of 11C‐labeled Sulfonyl Carbamates through a Multicomponent Reaction. Retrieved from
-
University of Wisconsin. (2021). 13C NMR Chemical Shift Table. Retrieved from
-
SpectraBase. (2022).[1] Benzenesulfonamide, 3-methoxycarbonyl-N-(4-ethoxycarbonylphenyl)- Spectrum. Retrieved from [1]
Sources
Distinguishing N-Acylated Sulfonamides from O-Acylated Isomers: A Technical Characterization Guide
Executive Summary: The Bioisostere vs. The Kinetic Trap
In medicinal chemistry,
However, the synthesis of these moieties involves the acylation of an ambident nucleophile (the sulfonamide anion). While the
This guide provides a rigorous, data-driven framework to distinguish the desired bioactive
Mechanistic Divergence: How the Isomers Form
Understanding the origin of the isomers is the first step in characterization. The sulfonamide anion is an ambident nucleophile with charge delocalization between the nitrogen and the sulfonyl oxygens.
-
Path A (Thermodynamic): Attack via Nitrogen yields the stable
-acyl sulfonamide . -
Path B (Kinetic): Attack via Oxygen (often on the activated acyl species) yields the
-acyl isoimide or imidate . These are often labile but can be isolated under anhydrous conditions or if sterically trapped.
Visualization: Reaction Pathway & Isomerization
Figure 1: Mechanistic divergence in sulfonamide acylation. The O-acyl isomer is often a transient intermediate that rearranges to the stable N-acyl form, but can persist under specific conditions.
Comparative Analysis: Spectroscopic & Physical Signatures[3]
To definitively assign structure, a multi-modal approach is required. Do not rely on a single method;
A. Solubility & Acidity (The "Bench Test")
This is the fastest self-validating protocol.
| Feature | N-Acyl Sulfonamide | O-Acyl Isomer (Isoimide/Imidate) |
| pKa | 3.5 – 5.0 (Acidic) | Neutral / Weakly Basic |
| Solubility | Soluble in 5% | Insoluble in 5% |
| Chemical Stability | Hydrolytically stable (pH 1-9) | Labile; hydrolyzes to sulfonamide + acid |
Protocol 1: The Bicarbonate Wash Test
-
Dissolve 5 mg of the crude product in 1 mL EtOAc.
-
Add 1 mL of saturated
solution. -
Shake vigorously.
-
Result A: Product partitions into the aqueous layer (confirm by acidifying aqueous layer to precipitate).
Likely N-Acyl . -
Result B: Product remains in organic layer.
Likely O-Acyl or impurity .
-
B. Infrared Spectroscopy (IR)
The carbonyl stretch is the diagnostic fingerprint.
-
N-Acyl Sulfonamide: The carbonyl is conjugated with the nitrogen lone pair, but the electron-withdrawing sulfonyl group reduces this overlap compared to normal amides.
- : 1700 – 1740 cm⁻¹ (Often higher than typical amides due to less resonance donation from N).
- : Symmetric (~1140 cm⁻¹) and Asymmetric (~1340 cm⁻¹).
-
O-Acyl Isomer (Isoimide): Contains a
bond and a single bond.- : 1620 – 1660 cm⁻¹ (Distinctive imine stretch).
- : Absent (replaced by C-O-C stretches).
C. NMR Spectroscopy ( , , )
NMR provides the most detailed structural proof.
1. Proton NMR (
-
N-Acyl: Shows a deshielded NH proton typically at
11.0 – 12.5 ppm (broad singlet, exchangeable). -
O-Acyl: No NH proton .
2. Carbon NMR (
-
N-Acyl: Carbonyl carbon (
) appears at 160 – 175 ppm . -
O-Acyl: The imino carbon (
) often appears upfield relative to the amide carbonyl or shows distinct chemical shift anisotropy.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Experiment: Look for correlations between the alkyl group of the acyl moiety and the carbonyl/imine carbon.
-
N-Acyl: Strong 2-bond/3-bond coupling to a Carbonyl carbon.
-
O-Acyl: Coupling to an Imino carbon.
D. X-Ray Crystallography (The Gold Standard)
If a single crystal can be grown, bond lengths provide absolute confirmation.
| Bond | N-Acyl Length ( | O-Acyl Length ( |
| C-N | 1.38 - 1.42 (Partial double bond) | 1.25 - 1.28 (Double bond C=N) |
| C-O | 1.20 - 1.23 (Double bond C=O) | 1.30 - 1.35 (Single bond C-O) |
Experimental Workflow: Decision Matrix
Use this logic flow to characterize your product efficiently.
Figure 2: Analytical decision tree for distinguishing sulfonamide acylation products.
Synthesis Optimization to Avoid O-Isomers
To minimize the formation of
-
Thermodynamic Control: Perform reactions at elevated temperatures (refluxing toluene or DCE) if the substrate permits. This facilitates the Mumm rearrangement , converting any kinetic
-isoimide intermediate into the stable -acyl sulfonamide. -
Catalysis: Use DMAP (4-dimethylaminopyridine) . DMAP acts as a nucleophilic catalyst that forms a reactive N-acylpyridinium salt, which selectively transfers the acyl group to the nitrogen of the sulfonamide.
-
Coupling Reagents: When using carboxylic acids + coupling reagents (EDC/DCC), add HOBt or Oxyma . These additives form active esters that are less prone to O-attack by the sulfonamide than the O-acylisourea intermediate.
References
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres . European Journal of Medicinal Chemistry, 2021.[5][7][8] [Link]
-
Recent Advances in the Synthesis of N-Acyl Sulfonamides . RSC Advances, 2015. [Link]
-
N-Acylsulfonamides: Synthetic Routes and Biological Potential in Medicinal Chemistry . Chemical Biology & Drug Design, 2017.[8] [Link]
-
Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones (Crystallographic data on N-acyl vs N-sulfonyl geometries). Journal of Organic Chemistry, 2021. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylsulfonamide - Wikipedia [en.wikipedia.org]
Introduction: The Critical Role of Visualization in Analyzing Sulfamoyl Benzoates
An In-Depth Technical Guide to TLC Visualization Methods for Sulfamoyl Benzoates
Sulfamoyl benzoates are a class of organic compounds featuring a benzene ring attached to both a carboxylate ester and a sulfonamide group. This structural motif is present in various pharmacologically active molecules, making its synthesis and purification a key focus for researchers in drug development. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity.
However, since most sulfamoyl benzoates are colorless, their visualization on a TLC plate after development is a critical step. The choice of visualization method is not trivial; it depends on the specific structure of the analyte, the desired sensitivity, and whether the sample needs to be recovered for further analysis. The presence of an aromatic ring, an ester, and a sulfonamide group offers several chemical handles that can be exploited for selective and sensitive detection.
This guide provides a comparative analysis of various TLC visualization techniques applicable to sulfamoyl benzoates. As a Senior Application Scientist, this content moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.
Part 1: Non-Destructive Visualization: Preserving the Analyte
The primary advantage of non-destructive methods is the ability to recover the separated compounds from the TLC plate for further analysis, such as mass spectrometry or NMR.
Ultraviolet (UV) Light (254 nm)
This is the most common and straightforward first-pass visualization technique for any aromatic or conjugated compound.[1][2][3]
Mechanism of Action: Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide or a similar fluorophor) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[1][4][5] Sulfamoyl benzoates, containing a benzene ring, are chromophores that absorb UV light at this wavelength. Where the analyte spot is located, it quenches the fluorescence of the indicator, preventing it from glowing. This results in the appearance of dark spots on a bright green background.[1][2][5]
Advantages:
-
Completely Non-Destructive: The sample remains chemically unchanged.[1][2]
-
Rapid and Simple: Visualization is instantaneous with the flip of a switch.[1][3]
-
Good Sensitivity for Aromatics: Ideal for the core structure of sulfamoyl benzoates.
Limitations:
-
Requires a Chromophore: Not suitable for compounds that do not absorb UV light at 254 nm.
-
Faint Spots: If the compound concentration is low or it is a weak absorber, the spots can be difficult to see.
-
After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried TLC plate under a short-wave (254 nm) UV lamp in a dark environment.[3]
-
Observe the dark spots against the fluorescent green background.
-
Lightly circle the observed spots with a pencil, as they will disappear once the UV lamp is turned off.[2]
Part 2: General Purpose Chemical Stains (Destructive)
When UV visualization is insufficient or when a more permanent record is needed, chemical stains are employed. These methods are typically destructive, as they involve an irreversible chemical reaction.[2][5]
Iodine Vapor
Iodine is a widely used, semi-destructive stain that is effective for a broad range of organic compounds.[2][6]
Mechanism of Action: Iodine vapor has a high affinity for many organic compounds, particularly aromatic and unsaturated ones.[7][8][9] It is believed to form weak charge-transfer complexes with the analytes, resulting in yellow-brown spots on a light brown background.[1][2] This interaction is often reversible, as the spots tend to fade over time as the iodine evaporates from the plate.[2]
Advantages:
-
Broad Applicability: Visualizes a wide variety of compounds.[10]
-
Simple Setup: An iodine chamber is easy to prepare and use.
Limitations:
-
Semi-Destructive: While the complex is weak, recovery of the pure compound is often compromised.
-
Fading Spots: The spots are not permanent and must be marked quickly.[2]
-
Variable Sensitivity: Not all compounds stain equally well.
-
Prepare an Iodine Chamber: In a fume hood, place a few crystals of solid iodine into a screw-capped glass chamber or jar. Adding powdered silica gel can help create a more uniform vapor environment.[1][2] Let the chamber stand for several minutes to become saturated with iodine vapor.
-
Stain the Plate: Place the developed and dried TLC plate into the chamber using forceps and seal it.[11]
-
Visualize: Monitor the plate. Spots will typically appear as yellow-brown within a few minutes.[11]
-
Document: Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil before they fade.[2]
Potassium Permanganate (KMnO₄) Stain
This is a powerful oxidizing stain that is highly effective for visualizing compounds with oxidizable functional groups.
Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with any oxidizable functional group on the TLC plate (such as alcohols, aldehydes, amines, and even the alkyl side chains on the benzoate ester). In this redox reaction, the MnO₄⁻ is reduced to manganese dioxide (MnO₂), which is a brownish-yellow solid.[10] This results in the appearance of yellow or brown spots on a purple or pink background.[8]
Advantages:
-
High Sensitivity: Can detect even small amounts of oxidizable compounds.
-
Broad Spectrum: Considered a nearly universal stain for organic compounds, excluding saturated hydrocarbons and fully oxidized species.[1][10]
Limitations:
-
Highly Destructive: The analyte is permanently altered.
-
Background Staining: If the plate is heated too aggressively or left in the stain too long, the background can become discolored, obscuring the spots.
-
Prepare the Staining Solution: Dissolve potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide solution (1.25 mL) in 200 mL of distilled water.[8][12] This solution is stable for several months.
-
Stain the Plate: Wearing gloves and using forceps, quickly dip the dried TLC plate into the permanganate solution.[1]
-
Develop the Spots: Let any excess solution drip off, then wipe the back of the plate with a paper towel.[1] Gently warm the plate with a heat gun. Spots will appear as yellow-brown on a pink/purple background.[10] Avoid overheating, which can char the plate and darken the background.
Part 3: Functional Group-Specific Visualization
These stains react with specific functional groups, providing not only visualization but also clues about the chemical nature of the separated compounds.
p-Anisaldehyde/Sulfuric Acid Stain
This is a versatile stain that produces a range of colors for different compounds, making it excellent for differentiation.
Mechanism of Action: Under the strongly acidic and heated conditions provided by the sulfuric acid, p-anisaldehyde acts as an electrophile. It can react with nucleophilic compounds on the plate through various mechanisms, including electrophilic aromatic substitution on the sulfamoyl benzoate's ring or condensation reactions with other functional groups. The subsequent dehydration of the intermediate adducts leads to highly conjugated (and thus colored) products.[1] The specific color can be indicative of the compound's structure.
Advantages:
-
Characteristic Colors: Different compounds can produce distinct colors (e.g., blue, green, red, violet), aiding in identification.[13][14]
-
High Sensitivity: Effective for many functional groups, including alcohols, phenols, and amines.
Limitations:
-
Destructive: The analyte is irreversibly modified.
-
Requires Heating: Careful heating with a heat gun is necessary to develop the colors.[15]
-
Prepare the Staining Solution: In a fume hood, carefully add 10 mL of concentrated sulfuric acid and 10 mL of p-anisaldehyde to 200 mL of ethanol, while cooling in an ice bath.[14] Some protocols also include acetic acid.[15][16] Store the solution in the refrigerator.
-
Stain the Plate: Dip the dried TLC plate into the staining solution.
-
Develop the Spots: Wipe the back of the plate and gently heat with a heat gun until characteristic colors appear.
Fluorescamine Spray for the Primary Sulfonamide Moiety
For sulfamoyl benzoates with a primary sulfonamide (-SO₂NH₂), fluorescamine offers a highly sensitive and specific detection method.
Mechanism of Action: Fluorescamine itself is non-fluorescent. It reacts rapidly with primary amines (like the one in a primary sulfonamide) at room temperature to form a highly fluorescent pyrrolinone derivative.[17] This allows for the detection of minute quantities of the compound when viewed under long-wave (366 nm) UV light.
Advantages:
-
Exceptional Sensitivity: Can detect sub-nanogram quantities of primary amines.
-
High Specificity: Reacts specifically with primary amines, leaving other compounds on the plate undetected.
-
Low Background: The reagent itself is non-fluorescent, leading to a dark background and high contrast.
Limitations:
-
Specific to Primary Amines: Will not visualize N-substituted sulfamoyl benzoates.
-
Requires Long-Wave UV: A UV lamp with a 366 nm setting is necessary for visualization.
-
Prepare the Spray Solution: Dissolve 10-20 mg of fluorescamine in 100 mL of acetone. This solution should be prepared fresh or stored protected from light and moisture.
-
Stain the Plate: In a fume hood, lightly and evenly spray the dried TLC plate with the fluorescamine solution.
-
Visualize: Allow the acetone to evaporate completely (a few minutes). View the plate under a long-wave (366 nm) UV lamp. The spots will appear as bright yellow-green fluorescent areas on a dark or light purple background.[17]
Part 4: Comparative Analysis Summary
The choice of visualization agent is a critical step in TLC analysis. The table below provides a side-by-side comparison to guide your selection.
| Method | Principle | Selectivity | Sensitivity | Nature | Typical Result for Sulfamoyl Benzoates |
| UV Light (254 nm) | Fluorescence Quenching[1][5] | Aromatic/Conjugated Systems | Moderate | Non-destructive[1] | Dark spots on a green background. |
| Iodine Vapor | Complex Formation[1][2] | General, good for aromatics | Moderate | Semi-destructive | Yellow-brown spots on a light tan background. |
| KMnO₄ Stain | Oxidation[1][10] | Oxidizable Groups | High | Destructive | Yellow-brown spots on a purple/pink background. |
| p-Anisaldehyde | Electrophilic Addition/Condensation[1] | Nucleophilic Groups | High | Destructive | Various colors (blue, green, violet) upon heating. |
| Fluorescamine | Fluorogenic Derivatization[17] | Primary Amines | Very High | Destructive | Bright yellow-green fluorescent spots under 366 nm UV. |
Part 5: Workflow and Mechanism Diagrams
Visualizing the experimental process and chemical reactions can provide a deeper understanding of the techniques.
General TLC Workflow Diagram
This diagram illustrates the complete process from sample application to visualization.
Caption: General workflow for performing and visualizing a Thin-Layer Chromatography experiment.
Chemical Mechanism: Fluorescamine Reaction
This diagram shows the reaction between a primary sulfonamide and fluorescamine to yield a fluorescent product.
Caption: Reaction of a primary sulfonamide with fluorescamine to form a fluorescent derivative.
Conclusion and Recommendations
Effective visualization is paramount for reliable TLC analysis of sulfamoyl benzoates. The optimal method depends on the analytical goal:
-
For routine reaction monitoring, start with UV light (254 nm) . It is fast, non-destructive, and well-suited to the aromatic nature of these compounds.
-
If compounds are not UV-active or a more permanent record is needed, potassium permanganate stain serves as an excellent and highly sensitive general-purpose developer.
-
To differentiate between closely-related products or isomers, the p-anisaldehyde stain can provide valuable information through its characteristic color development.
-
For analyses requiring maximum sensitivity and specificity for a primary sulfonamide, fluorescamine is the superior choice, offering detection at trace levels.
By understanding the chemical principles behind each method, researchers can select the most appropriate tool to generate clear, reliable, and informative TLC results in the pursuit of novel therapeutics.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]
-
The Sarpong Group, University of California, Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
- Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 333(1), 256-261. (Note: Abstract referenced, direct link to full text may require subscription).
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stains. [Link]
-
Filterbio. (2025). How to detect compounds on TLC plates?. [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
-
YouTube. (2021). The iodine staining technique for TLC analysis. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
YouTube. (2014). p-anisaldehyde staining a TLC plate. [Link]
-
Quora. (2018). Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]
-
Unknown Source. (n.d.). TLC Stains Recipes. [Link]
-
Labware E-shop. (n.d.). Ninhydrin, ozone friendly ready to use spray for TLC. [Link]
-
Unknown Source. (n.d.). TLC Stains. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Unknown Source. (n.d.). Thin Layer Chromatography. [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. [Link]
- Haagsma, N., et al. (1982). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 174(2), 111-114.
-
University of Wisconsin-Madison. (2020). Thin Layer Chromatography (rev 3/2020). [Link]
-
Unknown Source. (n.d.). TLC Visualization Methods. [Link]
-
Carl ROTH. (n.d.). Ninhydrin spray solution for TLC. [Link]
-
DUBI CHEM. (n.d.). NINHYDRIN SOLUTION FOR TLC SPRAY. [Link]
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Michigan State University. (n.d.). Stains for Developing TLC Plates. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
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Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. [Link]
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Duke University. (n.d.). Thin Layer Chromatography (TLC). [Link]
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Safety Operating Guide
Navigating the Safe Handling of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, a sulfonylurea derivative, hold significant promise. However, their safe and effective use hinges on a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) required for handling this compound, alongside comprehensive operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Proactive Approach to Safety
As a member of the sulfonylurea class, systemic effects should also be considered. While primarily known for their use as oral antidiabetic agents that can cause hypoglycemia, the risks associated with occupational exposure to research-grade sulfonylureas are less defined but warrant caution[3][4]. The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion.
Core Personal Protective Equipment (PPE) Requirements
A risk-based approach is paramount when selecting PPE. The following table outlines the minimum recommended PPE for handling this compound in a solid (powder) form.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against airborne particles and potential splashes of solutions containing the compound. Must comply with ANSI Z87.1 standards.[5] |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals. Given the lack of specific permeation data, double-gloving is recommended, especially for prolonged handling. Always consult the glove manufacturer's chemical resistance guide.[1][6][7] |
| Body Protection | A fully-buttoned laboratory coat | Protects the skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be readily available.
Donning PPE:
The following sequence should be followed when putting on PPE:
-
Laboratory Coat
-
N95 Respirator (if required)
-
Chemical Splash Goggles
-
Face Shield
-
Gloves (the outer pair should be placed over the cuff of the lab coat)
Handling the Compound:
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly.
-
Avoid Contamination: Be mindful of not touching your face, personal items, or laboratory equipment outside of the designated work area with gloved hands.
Doffing PPE:
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Outer Gloves
-
Face Shield
-
Laboratory Coat (turn inside out as you remove it)
-
Goggles
-
Inner Gloves
-
Respirator (if used)
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. The label should specify the solvent and approximate concentration of the compound. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Container Management: Ensure that waste containers are kept closed when not in use and are stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste pickup and disposal. These procedures are designed to be in compliance with local, state, and federal regulations.[11]
-
Decontamination: For trace amounts of residual compound on glassware, a triple rinse with a suitable solvent can be effective. The rinsate should be collected as hazardous waste. For larger quantities, hydrolysis by adding the compound to a solution of sodium hydroxide may be a viable treatment method under expert supervision, as this can break down sulfonylureas into more water-soluble and less hazardous products. However, this should only be attempted by trained personnel with a thorough understanding of the reaction and its potential byproducts.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.
Caption: PPE selection workflow for different laboratory tasks.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently and safely handle this compound, fostering a culture of safety and ensuring the successful advancement of your research endeavors.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. (2024, May 15). Safety Data Sheet: NANOCOLOR Amidosulphuric acid 25 g. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Helmholtz Centre for Environmental Research (UFZ). (2020, April 2). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Ethoxycarbonyl)butanoic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, November 5). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Retrieved from [Link]
-
Srivanichakorn, W., et al. (2015, March 2). Withdrawal of sulfonylureas from patients with type 2 diabetes receiving long-term sulfonylurea and insulin combination therapy results in deterioration of glycemic control. Retrieved from [Link]
-
University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
-
ResearchGate. (2024, December 13). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. Retrieved from [Link]
-
UOW. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
UOW. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
